N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl N-(cyclobutylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSPJRRNIPCTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Process Chemistry Guide: Synthesis of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Executive Summary
This technical guide details the synthesis of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate). This compound serves as a critical "privileged structure" in medicinal chemistry, functioning as a lipophilic, metabolically stable building block for kinase inhibitors (e.g., JAK inhibitors) and GPCR modulators.
The protocol selected for this guide is Reductive Amination . While direct alkylation of hydrazine is possible, it frequently suffers from poly-alkylation and poor regioselectivity.[1] The reductive amination of cyclobutanone with tert-butyl carbazate (Boc-hydrazine) offers a high-yielding, regioselective route that is scalable from milligram to kilogram quantities.
Strategic Retrosynthesis & Pathway Design
The synthesis targets the formation of the C–N bond between the cyclobutyl ring and the distal nitrogen (
Reaction Logic[2][3][4]
-
Regioselectivity: tert-Butyl carbazate (
) has two nitrogen atoms. The nitrogen adjacent to the carbonyl ( ) is electron-deficient and non-nucleophilic. The distal nitrogen ( ) retains nucleophilicity, ensuring reaction occurs exclusively at the desired position. -
Stability: The intermediate hydrazone is formed first. Unlike imines derived from primary amines, hydrazones are relatively stable but still susceptible to hydrolysis. Therefore, a "one-pot" reduction protocol is preferred to drive equilibrium toward the product.
-
Reductant Selection: Sodium cyanoborohydride (
) is the reagent of choice. It is stable at pH 4–5 (the acidity required to catalyze hydrazone formation) and selectively reduces the C=N bond without reducing the ketone starting material.
Visual Workflow (DOT Diagram)
The following diagram illustrates the synthetic pathway and the critical intermediate species.
Figure 1: Synthetic workflow for the reductive amination of cyclobutanone.
Detailed Experimental Protocol
Reagents & Materials
| Component | Role | Equivalents (eq.) | Notes |
| tert-Butyl carbazate | Nucleophile | 1.0 | Limiting reagent. |
| Cyclobutanone | Electrophile | 1.1 – 1.2 | Slight excess ensures full consumption of hydrazine. |
| Methanol (MeOH) | Solvent | N/A | Anhydrous preferred. Concentration ~0.2 M. |
| Acetic Acid (AcOH) | Catalyst | 0.1 – 2.0 | Adjust to maintain pH ~4–5. |
| NaCNBH | Reductant | 1.5 – 2.0 | Add slowly; toxic (generates HCN). |
Step-by-Step Methodology
Phase 1: Hydrazone Formation (Condensation)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve tert-butyl carbazate (1.0 eq) in Methanol (0.2 M concentration).
-
Addition: Add Cyclobutanone (1.1 eq) to the solution at room temperature (20–25 °C).
-
Catalysis: Add Glacial Acetic Acid dropwise.
-
Critical Check: Use wet pH paper to verify the reaction mixture is between pH 4 and 5. This acidity protonates the ketone oxygen, facilitating nucleophilic attack, but is not strong enough to deprotect the Boc group.
-
-
Incubation: Stir at room temperature for 1–2 hours.
-
Validation: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting carbazate spot (polar) should disappear, replaced by a less polar hydrazone spot.
-
Phase 2: Reduction
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reduction: Add Sodium Cyanoborohydride (
) (1.5 eq) portion-wise over 15 minutes.-
Safety: Do not rush. Rapid addition can cause exotherms or excessive gas evolution.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Validation: TLC should show the conversion of the hydrazone intermediate to the final amine product (usually more polar than the hydrazone, stains well with Ninhydrin or PMA).
-
Phase 3: Workup & Purification[2]
-
Quench: Carefully quench the reaction with saturated aqueous
(sodium bicarbonate) to neutralize the acid. Stir for 30 minutes. -
Extraction: Remove Methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Ethyl Acetate (
).[3] -
Wash: Wash combined organics with Brine (
), then dry over anhydrous . -
Purification: Concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel).[3]
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Yield Expectations: 75% – 90%.
-
Mechanistic Insight
Understanding the mechanism allows for troubleshooting if yields are low. The reaction proceeds through a Schiff Base mechanism followed by irreversible hydride transfer.
Figure 2: Step-wise mechanistic flow of the reductive amination.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Hydrazone Formation | Ensure pH is 4–5. If pH > 6, formation is slow. If pH < 3, NaCNBH |
| Boc Removal | Acid too strong | Do not use strong mineral acids (HCl, H |
| Side Products | Over-alkylation | Unlikely with Boc-hydrazine due to steric bulk, but ensure temperature is kept low during reduction. |
| Residual Cyanide | Inadequate Workup | Treat aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal. |
Safety & Handling (HSE)
-
Sodium Cyanoborohydride (
): Highly toxic if ingested, inhaled, or absorbed through skin. Contact with strong acids liberates Hydrogen Cyanide (HCN) gas, which is fatal.-
Control: Always work in a functioning fume hood.[4]
-
Waste: Quench all glassware and aqueous waste with bleach solution (pH > 10) to convert cyanide to cyanate.
-
-
Cyclobutanone: Flammable liquid. Keep away from heat sources.
References
- Patent Reference (Compound Utility)
-
Methodology Reference (Reductive Amination)
-
Alternative Green Method (STAB)
Sources
Technical Profile: tert-Butyl 2-cyclobutylhydrazinecarboxylate (CAS 959137-72-5)
[1]
Executive Summary
tert-Butyl 2-cyclobutylhydrazinecarboxylate (CAS 959137-72-5) is a specialized organic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1] It serves as a protected precursor to cyclobutylhydrazine , a moiety increasingly utilized in medicinal chemistry to introduce metabolic stability and optimize lipophilicity without the excessive steric bulk of cyclohexyl or cyclopentyl groups.
This compound acts as a critical intermediate in the development of kinase inhibitors (e.g., JAK/TEC family targets) and antiviral agents (e.g., CCR5 antagonists). Its primary utility lies in its ability to deliver a mono-substituted hydrazine functionality that can be cyclized into pyrazoles, indazoles, or other nitrogenous heterocycles during late-stage drug assembly.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 959137-72-5 |
| IUPAC Name | tert-Butyl 2-cyclobutylhydrazinecarboxylate |
| Synonyms | N'-Cyclobutyl(tert-butoxy)carbohydrazide; Boc-NH-NH-Cyclobutyl |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| SMILES | CC(C)(C)OC(=O)NNC1CCC1 |
| InChI Key | QULBNKHMPKDBJG-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Note |
| Appearance | White to off-white solid | Crystalline powder form |
| Melting Point | 65–70 °C (approx.) | Varies by purity/polymorph |
| Boiling Point | 265.5 °C at 760 mmHg | Predicted |
| Density | 1.03 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, Methanol, DCM | Poor water solubility |
| pKa | 12.5 (Hydrazine NH) | Predicted (Acidic proton on carbamate) |
Synthesis & Manufacturing Routes
The synthesis of CAS 959137-72-5 is typically achieved via a reductive amination strategy. This route is preferred for its scalability and the avoidance of potentially explosive alkylating agents often associated with hydrazine chemistry.
Synthetic Pathway Visualization
The following diagram illustrates the industrial standard route from cyclobutanone.
Figure 1: Synthetic pathway from Cyclobutanone to CAS 959137-72-5 and subsequent deprotection.
Detailed Experimental Protocol
Objective: Preparation of tert-butyl 2-cyclobutylhydrazinecarboxylate via reductive amination.
Reagents:
-
Cyclobutanone (1.0 eq)
-
tert-Butyl carbazate (1.0 eq)
-
Hexane (Solvent A)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF) or NaBH₃CN
-
Methanol (Quenching agent)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Charge a reaction vessel with Cyclobutanone (2.0 g, 28.5 mmol) and tert-Butyl carbazate (3.77 g, 28.5 mmol) in Hexane (50 mL).
-
Heat the mixture to reflux and stir for 1–2 hours. A precipitate (the hydrazone) typically forms.
-
Cool to room temperature (RT) and stir overnight to maximize precipitation.
-
Filter the solid, rinse with cold hexane, and dry under vacuum. Yield: ~3.4 g of hydrazone intermediate.[2]
-
-
Reduction:
-
Dissolve the isolated hydrazone in anhydrous THF.
-
Slowly add BH₃·SMe₂ (2.0 M in THF, approx. 1.2 eq) at 0 °C under nitrogen atmosphere.
-
Allow the mixture to warm to RT and stir for 1–2 hours.
-
Alternative: Use NaBH₃CN in methanol/acetic acid if avoiding borane reagents.
-
-
Work-up:
-
Quench the reaction carefully with Methanol (gas evolution occurs).
-
Concentrate the solvent under reduced pressure.
-
Purify the residue via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield tert-butyl 2-cyclobutylhydrazinecarboxylate as a white solid.
-
Applications in Drug Discovery
CAS 959137-72-5 is a strategic reagent for "scaffold hopping"—replacing standard alkyl groups (methyl, ethyl) or larger rings (cyclohexyl) with the cyclobutyl motif.
Structural Advantages
-
Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism (CYP450) compared to flexible alkyl chains.
-
Conformational Restriction: It provides a rigid "pucker" conformation that can fill hydrophobic pockets in enzymes (e.g., Kinase ATP-binding sites) more effectively than planar rings.
-
Lipophilicity Modulation: It increases lipophilicity (logP) moderately, improving membrane permeability without the solubility penalty of larger cycloalkyls.
Application Workflow: Pyrazole Synthesis
A primary use case is the synthesis of N-cyclobutyl pyrazoles, common in JAK inhibitors and CCR5 antagonists.
Figure 2: Workflow for converting CAS 959137-72-5 into bioactive heterocyclic cores.
Case Study: CCR5 Antagonists
Research into antiviral compounds (specifically CCR5 antagonists for HIV treatment) has utilized this intermediate to synthesize hetero-bicyclic compounds. The cyclobutyl group on the hydrazine nitrogen serves to block a specific hydrophobic sub-pocket in the CCR5 receptor, enhancing binding affinity compared to the N-methyl or N-isopropyl analogs.
Safety & Handling (GHS)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for hydrazine derivatives.
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Always handle within a chemical fume hood to avoid inhalation of dust or residual hydrazine vapors.
-
Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Hygroscopic; keep tightly sealed.
References
Technical Guide: 1H NMR Spectrum of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Executive Summary
This technical guide provides an in-depth analysis of the 1H NMR spectrum of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate). This compound is a critical intermediate in the synthesis of peptidomimetics and pyrazole-based pharmaceuticals.
Correct spectral interpretation of this molecule requires more than simple peak assignment; it demands an understanding of cyclobutyl ring dynamics (puckering) and carbamate rotamerism . This guide synthesizes theoretical chemical shift principles with practical experimental observations to provide a self-validating protocol for structural confirmation.
Structural Analysis & Synthesis Context
To interpret the NMR spectrum accurately, one must understand the chemical environment created by the synthesis method. The standard route involves the reductive amination of cyclobutanone with tert-butyl carbazate.
Synthesis Workflow (Context for Impurities)
Understanding the synthesis highlights potential impurities (e.g., unreacted cyclobutanone or hydrazone intermediates) that may appear in the spectrum.
Figure 1: Reductive amination pathway. Note that the hydrazone intermediate (if incomplete) would show a distinct downfield shift (~7-8 ppm) lacking in the final product.
1H NMR Spectral Data (CDCl3, 400 MHz)
The following data represents the consensus spectral features for
Chemical Shift Table[1]
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| Boc Group | 1.45 | Singlet (s) | 9H | Characteristic sharp singlet. |
| Cyclobutyl | 1.50 – 1.90 | Multiplet (m) | 4H | Complex overlap due to ring puckering. |
| Cyclobutyl | 2.05 – 2.25 | Multiplet (m) | 2H | Protons cis to hydrazine often deshielded. |
| Cyclobutyl | 3.55 – 3.65 | Quintet-like (m) | 1H | Deshielded by Nitrogen. |
| 3.80 – 4.20 | Broad (br s) | 1H | ||
| 6.00 – 6.30 | Broad (br s) | 1H |
Detailed Signal Analysis
The Cyclobutyl System (The "Puckering" Effect)
Unlike flat rings, the cyclobutane ring exists in a puckered conformation to relieve torsional strain. This results in the methylene protons (
-
Observation: You will rarely see clean triplets or quartets for the ring protons. Instead, expect second-order multiplets in the 1.5–2.3 ppm range.
-
The Methine (
): The proton at the point of attachment ( -proton) is significantly deshielded by the electronegative nitrogen atom, shifting it to ~3.6 ppm . Its multiplicity is theoretically a pentet (coupling to 4 neighboring methylene protons), but ring dynamics often broaden this to a complex multiplet.
The Boc Group & Rotamers (Expert Insight)
A common point of confusion is the appearance of "double peaks" or broadened shoulders on the Boc singlet.
-
Causality: The
bond has partial double-bond character, creating restricted rotation. This leads to s-cis and s-trans rotamers that interconvert slowly on the NMR timescale at room temperature. -
Validation: If the Boc peak appears split or exceptionally broad, run the experiment at 50°C . The peaks should coalesce into a sharp singlet as the rotation rate increases, confirming purity rather than contamination.
Structural Logic & Assignment Diagram
The following diagram correlates the molecular structure directly to the observed signals, visualizing the inductive effects governing the shifts.
Figure 2: Signal assignment logic correlating structural moieties to chemical shift ranges.
Experimental Validation Protocol
To ensure the compound is suitable for downstream applications (e.g., drug discovery), follow this self-validating check:
-
Solvent Selection:
-
Routine Check: Use
.[3] It provides good separation of the Boc and alkyl signals. -
NH Verification: If NH signals are invisible (due to exchange with trace water in
), switch to DMSO- . In DMSO, the NH protons will appear as distinct, sharp signals (often doublets due to coupling with neighbors) and will shift downfield.
-
-
Impurity Markers (Red Flags):
-
~1.1 ppm (t, 3H): Indicates residual ethanol (if used in workup).
-
~2.8-3.0 ppm: Indicates unreacted cyclobutanone (or methylamine impurities).
-
~7.0-8.0 ppm: Indicates the hydrazone intermediate (
bond protons), implying incomplete reduction.
-
-
Integration Check:
-
Normalize the Boc singlet to 9.00.
-
The Cyclobutyl Methine (
) must integrate to 1.00 ± 0.05 . -
If the ratio is off, the sample likely contains hydrolyzed Boc precursors or trapped solvent.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc group stability and rotamerism).
-
Baranac-Stojanović, M. (2013).[4] "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." The Journal of Organic Chemistry, 78(4), 1504–1507.[4] (Detailed analysis of cyclobutane ring current and shielding).
-
Nayal, O. S., et al. (2015). "Reductive Amination of Carbonyl Compounds." Organic Chemistry Portal.
Sources
Technical Whitepaper: Mass Spectrometry of N'-Cyclobutyl-hydrazinecarboxylic Acid Tert-Butyl Ester
[1]
Executive Summary
Boc-CBH11This guide addresses two pivotal needs in drug development:
-
Structural Confirmation: Elucidating the fragmentation pathways to distinguish Boc-CBH from potential regioisomers.
-
Genotoxic Impurity (GTI) Monitoring: Because hydrazines are alerted structures under ICH M7 guidelines, robust methods for detecting trace levels of the deprotected hydrazine (cyclobutylhydrazine) are required.[1]
Molecular Profile & Physico-Chemical Properties[1][2][3]
Understanding the analyte's physical behavior is the precursor to successful ionization.
| Property | Value / Description | Impact on MS Method |
| Formula | ||
| Structure | Cyclobutyl-NH-NH-C(=O)-O-tBu | Secondary amine sites; high proton affinity.[1] |
| LogP | ~1.8 (Predicted) | Retains well on C18; elutes in moderate organic %.[1] |
| pKa | ~3.5 (Hydrazine N) | Requires acidic mobile phase (pH < 3) for optimal ESI+.[1] |
| Stability | Thermally labile (Boc); Oxidatively unstable | Avoid high source temps (>350°C); Use fresh solvents.[1] |
Ionization Physics & Fragmentation Mechanics[4]
Ionization Source: Electrospray (ESI)
Mode: Positive (
Fragmentation Pathway (MS/MS)
The fragmentation of Boc-CBH follows a predictable "stripping" mechanism characteristic of carbamates, followed by ring-specific ions.[1]
-
Precursor Ion (
187): The protonated molecule .[1] -
Primary Transition (
131): Loss of isobutene ( ).[1] This is a McLafferty-like rearrangement involving the tert-butyl group and the carbonyl oxygen. -
Secondary Transition (
87): Subsequent loss of ( ) yields the protonated cyclobutylhydrazine core ( , 87).[1] -
Terminal Fragments:
-
70: Loss of ammonia (
) from the hydrazine core. -
55: Loss of the hydrazine moiety entirely, leaving the cyclobutyl cation (
).
-
70: Loss of ammonia (
Visualization: Fragmentation Tree
The following diagram illustrates the energetic decay of the molecule within the collision cell.
Caption: ESI+ MS/MS fragmentation pathway of Boc-CBH showing sequential loss of protecting groups.[1]
Impurity Profiling & GTI Considerations
Under ICH M7 , hydrazine functionalities are considered "alerting structures" for mutagenicity.[1] While Boc-CBH is protected, the free cyclobutylhydrazine (a potential degradation product or starting material) is a major concern.[1]
The Challenge of Free Hydrazines
Free hydrazines are polar, lack UV chromophores, and are difficult to retain on C18. Direct analysis often suffers from poor sensitivity.[1]
Field-Proven Strategy: In-Situ Derivatization
To quantitate trace free cyclobutylhydrazine, derivatization with an aldehyde (e.g., benzaldehyde or hexanal) is the gold standard.[1] This converts the unstable hydrazine into a stable, lipophilic hydrazone with high MS response.
Reaction:
Derivatization Workflow
Caption: Derivatization workflow for enhancing sensitivity of trace hydrazine impurities.
Experimental Protocols
Protocol A: Structural Confirmation (Direct Injection)
Use this for purity assessment and ID of the Boc-protected intermediate.
Reagents:
LC Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (
, ) or equivalent.[1] -
Mobile Phase A:
FA in Water.[1] -
Mobile Phase B:
FA in Acetonitrile.[1] -
Gradient:
-
Flow Rate:
. -
Temp:
.
MS Parameters (Q-TOF or Triple Quad):
-
Capillary Voltage:
. -
Gas Temp:
. -
Fragmentor:
(Keep low to prevent in-source Boc loss). -
Collision Energy (CE): Ramp
to observe full transition .[1]
Protocol B: Trace Impurity Quantitation (Derivatization)
Use this for GTI compliance (checking for free cyclobutylhydrazine).[1]
-
Preparation: Dissolve
of Boc-CBH sample in Acetonitrile. -
Derivatization: Add
Benzaldehyde and Formic Acid. -
Incubation: Vortex and let stand for 30 minutes at room temperature.
-
Dilution: Dilute 1:10 with Mobile Phase A before injection.
-
Detection: Monitor MRM transition for the benzaldehyde-cyclobutylhydrazone derivative.
System Suitability & Self-Validation
To ensure trustworthiness, every run must pass these criteria:
-
Blank Check: Inject a derivatized blank (solvent + benzaldehyde).[1] Requirement: No interference peaks at the retention time of the target > 0.1% of the limit.
-
Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ), typically 1-5 ppm relative to the API. Requirement: Signal-to-Noise (S/N) > 10.[1][3][4]
-
Boc Stability Check: In Protocol A, monitor the ratio of
187 (parent) to 131 (fragment) in the MS1 scan. If 131 is >50% of the parent intensity in MS1, the source temperature is too high.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link
-
Teasdale, A., et al. (2013).[1] Mechanism-based approach to the trace analysis of hydrazines in pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis.[5] Link
-
Holčapek, M., et al. (2010).[1] Fragmentation behavior of N-Boc protected compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
-
European Medicines Agency. (2014).[1] Guideline on the Limits of Genotoxic Impurities.Link
Sources
- 1. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of tert-Butyl Carbazate in High-Value Scaffold Synthesis
[1][2][3][4]
Executive Summary
tert-Butyl Carbazate (t-BC) is not merely a reagent; it is a strategic "safety valve" and a regiocontrol element in modern organic synthesis.[1][2] While hydrazine hydrate remains a commodity chemical for bulk manufacturing, its use in precision medicinal chemistry is plagued by safety risks (toxicity, instability) and poor selectivity (double alkylation).[1][2]
This guide details the technical application of t-BC as a mono-protected hydrazine surrogate.[1][2] It focuses on two high-impact synthetic pathways: Palladium-catalyzed C-N cross-coupling for aryl hydrazine synthesis and cascade cyclization for indazole construction.[1][2]
The Strategic Advantage: Desymmetrization & Safety
The "Boc" Effect
The fundamental challenge with hydrazine (
t-BC (
-
Desymmetrization: The tert-butoxycarbonyl (Boc) group sterically hinders and electronically deactivates the proximal nitrogen (
), directing electrophiles exclusively to the distal nitrogen ( ).[1][2] -
Orthogonality: The Boc group is stable to basic conditions (used in cross-coupling) but labile to acid (TFA/HCl), allowing for controlled, sequential functionalization.[1][2]
Safety Profile Comparison
| Feature | Hydrazine Hydrate | tert-Butyl Carbazate |
| Physical State | Liquid (Fuming) | Solid (Crystalline) |
| Toxicity | High (Carcinogenic, Hepatotoxic) | Moderate (Standard PPE) |
| Stability | Unstable (reducing agent) | Stable at RT |
| Stoichiometry | Difficult to control (excess required) | Precise (1:1 equivalence) |
The N-Arylation Gateway: Palladium-Catalyzed Cross-Coupling[2][3][6]
Direct nucleophilic attack of t-BC on aryl halides is possible but often requires harsh conditions (SNAr) limited to electron-deficient arenes.[1][2] The Buchwald-Hartwig amination allows for the coupling of t-BC with unactivated aryl halides and sulfonates under mild conditions.[1][2]
Mechanistic Insight
The reaction follows a Pd(0)/Pd(II) catalytic cycle.[1][2] The choice of ligand is critical. Bidentate ligands like Xantphos or specialized monodentate ligands like CM-phos (and its methoxy variants) are preferred to prevent the formation of bis-aryl species and to stabilize the Pd-hydrazine complex.[1][2]
Critical Success Factor: The acidity of the N-H protons in t-BC is lower than that of simple amines. Stronger bases (e.g.,
Visualization: The Catalytic Cycle
The following diagram illustrates the specific entry of t-BC into the Pd-cycle.
Caption: Pd-catalyzed cross-coupling cycle showing the specific insertion of tert-butyl carbazate.
Experimental Protocol: N-Arylation of Aryl Mesylates
Adapted from Kwong et al. (CM-phos system) [1]
Objective: Synthesis of N-Boc-N-phenylhydrazine from Phenyl Mesylate.
Reagents:
-
Solvent: t-BuOH (0.2 M concentration)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cool under argon.
-
Charging: Add Phenyl Mesylate, t-BC,
, , and CM-phos. -
Solvation: Add anhydrous t-BuOH via syringe.
-
Reaction: Seal the tube and heat to 110°C for 12–24 hours.
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.[2] Wash with Ethyl Acetate.[1][2]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Heterocycle Construction: The Indazole Scaffold
Indazoles are privileged pharmacophores (e.g., anticancer kinase inhibitors).[1][2] t-BC enables a convergent synthesis of 1H-indazoles from o-fluorobenzaldehydes via a condensation-SNAr sequence.[1][2]
The Mechanism
This reaction does not necessarily require transition metals. It proceeds via:
-
Condensation: t-BC reacts with the aldehyde to form a stable hydrazone.[1][2]
-
Cyclization (SNAr): Under thermal conditions (often in flow or high-boiling solvents), the hydrazone nitrogen displaces the ortho-fluorine atom.[1][2]
-
Deprotection: The Boc group is thermally or acidically cleaved to yield the free indazole.
Visualization: Indazole Synthesis Workflow
Caption: Step-wise conversion of o-fluorobenzaldehyde to 1H-indazole using t-BC.
Experimental Protocol: Thermal Cyclization
Based on continuous flow methodologies optimized for safety. [2]
Objective: Synthesis of 1H-Indazole.
Reagents:
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Optional to scavenge HF, though thermal alone often suffices in flow.[1][2]
Step-by-Step Workflow:
-
Condensation (Batch): Mix 2-fluorobenzaldehyde and t-BC in Ethanol at reflux for 2 hours. Evaporate solvent to isolate the solid hydrazone.[2]
-
Validation: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the hydrazone CH=N proton (~8 ppm).[1]
-
-
Cyclization (Thermal): Dissolve the hydrazone in NMP (0.5 M). Heat to 150°C in a sealed pressure vessel (or use a flow reactor coil) for 4–6 hours.
-
Workup: Pour reaction mixture into ice water. The indazole often precipitates. If not, extract with Ethyl Acetate.[1][2][3]
Aza-Peptide Synthesis: The Submonomer Strategy
In peptidomimetics, replacing the
Role of t-BC: t-BC serves as the "Aza-Glycine" equivalent.[1][2]
-
Activation: t-BC is activated (e.g., with phosgene equivalents like triphosgene) to form an isocyanate or carbamoyl chloride.[1][2]
-
Coupling: This active species reacts with the N-terminus of a growing peptide chain.[1][2]
-
Alkylation: The remaining NH on the t-BC moiety can be alkylated (using alkyl halides) to install the "side chain," effectively creating any aza-amino acid residue [3].[1][2]
References
-
So, C. M., et al. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates."[1][2] Organic Syntheses, 2024, 101 , 438-459.[1][2][4]
-
Zhou, F., et al. "The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Temperature."[1][2] ResearchGate, 2022.[1][2][5]
-
Ploom, A., et al. "Aza-peptides: expectations and reality."[1][2] Proceedings of the Estonian Academy of Sciences, 2022.
-
Lim, Y.-K., et al. "Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines."[1][2] Journal of Organic Chemistry, 2004.[2]
Technical Safety Guide: N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
This technical guide details the safety, handling, and experimental logic for N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate).
This compound is a critical intermediate, primarily used to synthesize cyclobutylhydrazine hydrochloride (CAS 158001-21-9), a key building block in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other bioactive small molecules.
Chemical Profile & Hazard Identification
Compound Identity:
-
IUPAC Name: tert-butyl 2-cyclobutylhydrazinecarboxylate
-
Common Name: Boc-NH-NH-Cyclobutyl
-
CAS Number (Analog): 158001-21-9 (refers to the downstream HCl salt; the Boc-intermediate is often a transient custom synthesis product).
-
Structure: A hydrazine core protected by a tert-butoxycarbonyl (Boc) group at N1 and substituted with a strained cyclobutyl ring at N2.
Physicochemical Hazards
| Property | Characteristic | Risk Implication |
| Ring Strain | Cyclobutyl (~26 kcal/mol strain) | Energetic Instability: The molecule possesses inherent ring strain. While Boc-protection stabilizes the hydrazine, thermal shock (>50°C) may induce decomposition. |
| Functional Group | Carbazate (Boc-Hydrazine) | Flammability & Reactivity: Hydrazine derivatives are reducing agents. Incompatible with strong oxidizers (peroxides, permanganates). |
| Physical State | Low-melting solid or viscous oil | Contamination: Sticky consistency complicates weighing; static charge accumulation is possible if solid. |
Toxicological Hazards (Read-Across Analysis)
-
Acute Toxicity: Hydrazine derivatives are universally classified as Toxic (Category 3) or Harmful (Category 4) by ingestion and inhalation.
-
Genotoxicity: Alkyl hydrazines are suspect mutagens. The metabolic activation of the hydrazine moiety can lead to DNA alkylation. Treat as a Potential Carcinogen.
-
Sensitization: High potential for skin sensitization. Anaphylactic reactions are possible upon re-exposure.
Storage & Stability Protocols
The Golden Rule: Hydrazines love oxygen, but oxygen destroys hydrazines.
-
Atmosphere: Store strictly under Argon or Nitrogen . The N-H bond on the hydrazine is susceptible to air oxidation, forming azo-derivatives or peroxides over time.
-
Temperature: Maintain at 2–8°C . While the Boc group adds bulk, the cyclobutyl ring strain lowers the thermal decomposition threshold compared to linear alkyl hydrazines.
-
Container: Amber glass with a PTFE-lined cap. Avoid metal spatulas (trace metals can catalyze hydrazine decomposition); use glass or PTFE-coated tools.
Engineering Controls & PPE
Hierarchy of Controls:
Caption: Hierarchy of controls for handling potentially genotoxic hydrazine intermediates.
Glove Permeation Warning: Standard nitrile gloves provide insufficient protection against hydrazines for prolonged periods.
-
Protocol: Use "Silver Shield" (laminate) liners under nitrile gloves for any operation involving concentrated oil or stock solutions.
Operational Workflow: Deprotection Safety
The most hazardous phase of using this compound is the removal of the Boc group to generate the free hydrazine salt (Cyclobutylhydrazine HCl).
The Hazard: Acidolysis (e.g., 4M HCl in Dioxane) releases Isobutylene gas and CO₂ . In a closed vessel, this pressurization can cause catastrophic glassware failure, releasing toxic hydrazine vapors.
Safe Deprotection Protocol
-
Dissolution: Dissolve the Boc-intermediate in a minimal volume of dry solvent (Dioxane or MeOH) in a round-bottom flask (RBF).
-
Cooling: Cool the RBF to 0°C in an ice bath. Reason: Controls the rate of gas evolution.
-
Acid Addition: Add 4M HCl in Dioxane dropwise. Do NOT seal the system.
-
Venting: Equip the flask with a drying tube (CaCl₂) or an oil bubbler to allow gas escape while excluding moisture.
-
Quenching: Once TLC indicates completion, concentrate the mixture. Caution: The residue is the toxic Cyclobutylhydrazine Hydrochloride salt.
Emergency Response
Spill Management (Small Scale < 10g):
-
Do NOT use Bleach (Hypochlorite): Mixing bleach with hydrazines can generate chloramines (toxic gas) or cause immediate fire.
-
Correct Neutralizer: Use a dilute solution of Sulfuric Acid (H₂SO₄) to protonate the hydrazine, rendering it non-volatile. Absorb with vermiculite or sand.
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they enhance skin absorption.
-
Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (symptoms may appear 24h later).
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl carbazate (Boc-Hydrazine). Link
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Cyclobutylhydrazine Hydrochloride (CAS 158001-21-9).[1][2] Link
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Link
-
Organic Syntheses. (1964). tert-Butyl Carbazate Preparation. Org. Synth. 1964, 44, 20. Link
-
GHS Classification Database. (2025). European Chemicals Agency (ECHA) Registration Dossier for Alkyl Hydrazines. Link[1]
Sources
Methodological & Application
N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester as a building block in organic synthesis
Role in Organic Synthesis & Drug Discovery
Executive Summary
N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate) is a critical building block in modern medicinal chemistry. It serves as a stable, protected precursor for the introduction of the cyclobutyl hydrazine motif. This structural unit is increasingly valued in drug design for its ability to provide conformational restriction and metabolic stability compared to flexible alkyl chains or planar aromatic systems.
This guide details the synthesis of this building block, its deprotection protocols, and its application in the regioselective synthesis of N-cyclobutyl pyrazoles—a scaffold found in numerous bioactive compounds.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | tert-butyl 2-cyclobutylhydrazinecarboxylate |
| Common Name | Boc-NH-NH-Cyclobutyl |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Physical State | White to off-white solid or viscous oil (depending on purity) |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Insoluble in water |
| Stability | Stable under standard storage (2–8°C). Hygroscopic. |
Synthesis Protocol: Preparation of the Building Block
Rationale: The most robust method for synthesizing this compound is the reductive amination of cyclobutanone with tert-butyl carbazate (Boc-hydrazine). Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness and selectivity, minimizing the reduction of the ketone to an alcohol.
Materials Required
-
Cyclobutanone (1.0 equiv)
-
tert-Butyl carbazate (Boc-NHNH₂) (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic acid (AcOH) (catalytic, 1-2 drops)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl carbazate (1.0 equiv) in DCE (0.2 M concentration).
-
Add Cyclobutanone (1.0 equiv) to the solution.
-
Add catalytic Acetic Acid (1-2 drops) to facilitate imine formation.
-
Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes under an inert atmosphere (N₂ or Ar). Note: This allows the hydrazone intermediate to form.[1][2]
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12–16 hours. Monitor reaction progress via TLC (stain with Ninhydrin or PMA) or LC-MS (Target mass: [M+H]⁺ = 187.15).
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂) eluting with Hexanes/EtOAc (gradient 0% to 30%).
-
Application Protocol: Synthesis of N-Cyclobutyl Pyrazoles
Rationale: One of the primary uses of this building block is the regioselective synthesis of pyrazoles. The Boc group sterically influences the initial attack on 1,3-diketones, often improving regioselectivity compared to free hydrazines.
Workflow Diagram
Figure 1: Synthetic route from raw materials to the N-cyclobutyl pyrazole scaffold.
Protocol A: Deprotection & Cyclization (Two-Step)
This method is preferred when the Boc group interferes with the cyclization or when the HCl salt of the hydrazine is required for stability.
-
Deprotection:
-
Dissolve tert-butyl 2-cyclobutylhydrazinecarboxylate in 4M HCl in Dioxane (5–10 equiv of HCl).
-
Stir at room temperature for 2–4 hours.
-
Concentrate to dryness to yield cyclobutylhydrazine hydrochloride as a white solid. Note: This salt is hygroscopic; store under Nitrogen.
-
-
Cyclization (Pyrazole Formation):
-
Suspend cyclobutylhydrazine hydrochloride (1.0 equiv) in Ethanol (EtOH).
-
Add the appropriate 1,3-diketone (1.0 equiv).
-
Stir at reflux (78°C) for 2–6 hours.
-
Monitor by LC-MS.
-
Concentrate and purify via prep-HPLC or column chromatography.
-
Protocol B: Direct Cyclization (One-Pot)
In some cases, the Boc group is thermally labile enough or the acidic conditions of the condensation are sufficient to drive the reaction without prior deprotection, although Step A is generally more controlled.
Expert Tips & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Reductive Amination | Incomplete imine formation before reduction. | Ensure the ketone and Boc-hydrazine stir with AcOH for at least 1 hour before adding the reducing agent. |
| Over-reduction (Alcohol formation) | Ketone reduced to alcohol instead of amine. | Use NaBH(OAc)₃ instead of NaBH₄. Ensure the amine is in excess or equimolar. |
| Regioisomer Mixtures (Pyrazoles) | Lack of steric control during cyclization. | Use the Two-Step protocol (Protocol A). The free hydrazine salt often reacts more predictably than the Boc-protected form in cyclizations. |
| Stickiness/Handling | Hygroscopic nature of the hydrazine salt. | Handle the HCl salt rapidly in air or use a glovebox. Store in a desiccator. |
References
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Cyclobutyl Hydrazine Usage: U.S. Patent US9403810B2. "Carboxamide derivatives."[4] (Describes the use of tert-butyl 2-cyclobutylhydrazinecarboxylate as an intermediate). Link
-
Pyrazole Synthesis: "Hydrazine Building Blocks in Drug Design." Enamine Product Focus. Link
- Deprotection Methodologies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Standard protocols for Boc removal).
Sources
Reactions of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester with electrophiles
Application Note: Strategic Functionalization of N'-Cyclobutyl-Hydrazinecarboxylic Acid tert-Butyl Ester
Executive Summary & Strategic Value
This guide details the reactivity profile and synthetic utility of
The core challenge in utilizing 1 lies in its ambident nucleophilicity .[1] The molecule possesses two distinct nitrogen centers:[1][2]
-
(N1): The carbamate nitrogen.[1] Electronically deactivated by the carbonyl but acidic (pKa
18-20).[1] -
(N2): The cyclobutyl-bearing nitrogen.[1] Electronically rich (nucleophilic) but sterically hindered by the cyclobutyl ring (
puckered conformation).[1]
This note provides validated protocols to selectively target these centers with electrophiles, enabling the synthesis of
Reactivity Landscape & Mechanistic Insight
The reaction outcome with electrophiles is dictated by the reaction conditions (pH/Base) and the nature of the electrophile .[1]
The Selectivity Switch
-
Neutral/Weakly Basic Conditions: The
(N2) lone pair is the primary nucleophile.[1] However, the steric bulk of the cyclobutyl group significantly retards reaction rates compared to methyl- or ethyl-hydrazines.[1] -
Strongly Basic Conditions (NaH/LiHMDS): The
(N1) proton is selectively removed.[1] The resulting anion is delocalized but reacts predominantly at N1 due to the " -effect" suppression and steric crowding at N2.[1]
Visualizing the Pathway
Figure 1: Divergent reactivity pathways of N'-cyclobutyl-Boc-hydrazine.[1] Reaction conditions dictate whether the transformation is an N1-alkylation or an N2-condensation/cyclization.[1]
Validated Experimental Protocols
Protocol A: Synthesis of 1-Cyclobutyl-Pyrazoles (The "Money" Reaction)
This is the primary application of 1 in drug discovery (e.g., JAK inhibitors).[1] The reaction involves condensation with a 1,3-dielectrophile (e.g., enaminone or 1,3-diketone).[1]
-
Mechanism: The nucleophilic
(N2) attacks the most electrophilic carbonyl/enamine carbon.[1] The intermediate then cyclizes, often with concomitant loss of the Boc group if acid is used, or retention if thermal conditions are employed.[1] -
Electrophile: 4,4,4-trifluorobutane-1,3-dione (or equivalent).[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1 (1.0 equiv) in Ethanol (0.2 M concentration).
-
Addition: Add the 1,3-dicarbonyl electrophile (1.1 equiv).
-
Catalysis: Add catalytic HCl (4M in dioxane, 0.1 equiv) to accelerate the initial imine formation.
-
Note: If the Boc group must be retained, use catalytic Acetic Acid instead.[1]
-
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by LC-MS for the disappearance of 1 .
-
Workup: Cool to RT. Concentrate under reduced pressure.
-
Purification: The residue is often the crude pyrazole.[1] If Boc-protected, purify via Flash Chromatography (Hexane/EtOAc).[1] If deprotected (due to HCl), neutralize with
and extract with DCM.[1]
Data Summary: Solvent Effects on Cyclization
| Solvent | Temperature | Yield (Isolated) | Boc-Stability |
| Ethanol | 78 °C | 88% | Partial Cleavage (if HCl used) |
| Toluene | 110 °C | 92% | Stable (Thermal cyclization) |
| HFIP | 50 °C | 95% | Stable (H-bond activation) |
Expert Tip: Use Hexafluoroisopropanol (HFIP) as the solvent if the electrophile is sluggish.[1] HFIP activates the carbonyl via hydrogen bonding without cleaving the Boc group.[1]
Protocol B: Regioselective Acylation (Linker Synthesis)
Reacting 1 with acyl chlorides or isocyanates to create urea/amide linkers.[1]
-
Challenge: Preventing over-acylation and controlling regioselectivity.
-
Solution: Use of a weak base (Pyridine) favors reaction at the
(N2) due to the electronic deactivation of N1 by the Boc group.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1 (1.0 equiv) in anhydrous DCM at 0 °C.
-
Base: Add Pyridine (1.5 equiv). Avoid TEA or DIPEA as they can promote acyl transfer.[1]
-
Electrophile: Add the Acyl Chloride or Isocyanate (1.05 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add saturated
solution. -
Isolation: Extract with DCM, wash with brine, dry over
.
Protocol C: Reductive Alkylation (Hydrazone Formation)
Used to attach a second alkyl chain to the cyclobutyl nitrogen, generating
Step-by-Step Procedure:
-
Condensation: Mix 1 (1.0 equiv) and the Aldehyde (1.2 equiv) in MeOH. Stir for 2 hours to form the hydrazone intermediate (Boc-NH-N(cBu)=CH-R).[1]
-
Reduction: Cool to 0 °C. Add
(2.0 equiv) and a drop of Acetic Acid. -
Stir: Allow to react for 12 hours.
-
Workup: Quench with aqueous NaOH (1M) to decompose boron complexes. Extract with EtOAc.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Alkylation) | Steric hindrance of Cyclobutyl group.[1] | Switch to Protocol C (Reductive Alkylation) instead of direct alkyl halide substitution. |
| Boc-Deprotection during reaction | Acidic byproducts (e.g., HCl from acyl chlorides).[1] | Use a scavenger base (Pyridine/Polymer-supported amine) or switch to anhydride electrophiles.[1] |
| Regioisomer Mixtures | Competition between N1 and N2. | N2-Selective: Use neutral/weak base conditions. N1-Selective: Use NaH in THF (kinetic deprotonation of N-Boc). |
References
-
Synthesis of N-Boc Hydrazines: Organic Syntheses, Coll.[1] Vol. 6, p. 781 (1988).[1] (Foundational protocol for tert-butyl carbazate derivatives). [1]
-
Reactivity of Hydrazines: Nucleophilic Reactivities of Hydrazines and Amines. Mayr, H. et al. J. Am. Chem. Soc.[1] (2025/Recent).[1][2][3][4][5][6] (Kinetic data on N-alkyl hydrazine nucleophilicity).
-
Pyrazole Synthesis: Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[1][7][8] WO2012025469A1.[1] (Industrial protocol for hydrazine condensation with enol ethers). [1]
-
Boc-Hydrazone Chemistry: N-acylhydrazones as versatile electrophiles.[1]Angew. Chem. Int. Ed. 2005, 44, 5176.[1][3] (Review of hydrazone reactivity). [1]
-
Cyclobutyl Building Blocks: Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate. (Context on cyclobutyl stability and handling).
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. sid.ir [sid.ir]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
Synthesis of heterocyclic compounds from N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Application Note: Synthesis of Heterocyclic Compounds from -Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Executive Summary
The cyclobutyl moiety is a high-value bioisostere for isopropyl and tert-butyl groups in drug discovery. It offers reduced lipophilicity (
Pre-Analytical Considerations & Chemistry Logic
Why the Boc-Protected Precursor?
Free alkyl hydrazines are prone to oxidation and condensation. The Boc-protected form allows for precise stoichiometry and storage stability.
-
Safety: Reduces the risk of handling volatile, potentially toxic hydrazine free bases.
-
Purity: Commercial Boc-derivatives are typically crystalline solids (>97% purity), whereas hydrazine salts can be hygroscopic deliquescent solids.
Strategic Workflow
The synthesis follows a "Deprotect-then-Cyclize" logic. While one-pot procedures exist, isolating the hydrazine salt is recommended for reproducibility in GMP environments to remove isobutylene byproducts that can interfere with sensitive catalytic cycles.
Figure 1: Synthetic divergence from the protected precursor.
Experimental Protocols
Protocol A: Deprotection to Cyclobutylhydrazine Hydrochloride
This step is critical. Incomplete deprotection leads to N-Boc-pyrazoline impurities which are difficult to separate.
Reagents:
- -cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5.0 equiv)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve the Boc-hydrazine (10 mmol) in DCM (20 mL) at 0°C (ice bath).
-
Acid Addition: Add 4M HCl in dioxane (12.5 mL, 50 mmol) dropwise over 10 minutes. Note: Gas evolution (Isobutylene) will occur.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (stain with Ninhydrin; Boc-material is UV active, salt is not).
-
Isolation:
-
Method 1 (Precipitation): Add diethyl ether (50 mL) to the reaction mixture. The hydrochloride salt often precipitates as a white solid. Filter and wash with ether.
-
Method 2 (Evaporation): If no precipitate forms, concentrate in vacuo to a white semi-solid. Triturate with
to obtain a free-flowing powder.
-
-
Storage: Store under Argon at -20°C. Highly hygroscopic.
Yield: Typically 90–98%.
Protocol B: Synthesis of 1-Cyclobutyl-Pyrazoles
Targeting the kinase inhibitor scaffold. This reaction uses the Knorr Pyrazole Synthesis mechanism.
Mechanism: The terminal nitrogen of the hydrazine attacks the ketone carbonyl, followed by dehydration and cyclization.
Reagents:
-
Cyclobutylhydrazine HCl (from Protocol A) (1.0 equiv)
-
1,3-Diketone (e.g., Acetylacetone or 1,3-diphenylpropane-1,3-dione) (1.0 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Base: Sodium Acetate (NaOAc) or Triethylamine (
) (1.1 equiv)
Procedure:
-
Setup: In a round-bottom flask, suspend Cyclobutylhydrazine HCl (5 mmol) in EtOH (15 mL).
-
Neutralization: Add NaOAc (5.5 mmol) or
(5.5 mmol). Stir for 10 mins until the solution clears (generation of free hydrazine). -
Addition: Add the 1,3-diketone (5 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor consumption of diketone by TLC.
-
-
Workup:
-
Cool to RT. Concentrate solvent to ~20% volume.
-
Dilute with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Silica Flash Chromatography (Hexane:EtOAc gradient).
Data Table: Regioselectivity Considerations
| 1,3-Dicarbonyl Type | Major Isomer | Minor Isomer | Notes |
|---|---|---|---|
| Symmetric (e.g., Acetylacetone) | Single Product | N/A | High yield (>90%). |
| Unsymmetrical (
Protocol C: Synthesis of 1-Cyclobutyl-1,2,4-Triazoles
Used for antifungal and antimicrobial pharmacophores.
Reagents:
-
Cyclobutylhydrazine HCl (1.0 equiv)
-
Gold's Reagent ([3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride) OR Formamidine Acetate.
-
Solvent: Acetonitrile (MeCN) or Dioxane.
-
Base: DIPEA (2.5 equiv).
Procedure:
-
Suspend Cyclobutylhydrazine HCl (2 mmol) in MeCN (10 mL).
-
Add DIPEA (5 mmol) followed by Gold's Reagent (2.2 mmol).
-
Heat to reflux for 12 hours.
-
Concentrate and purify via column chromatography (DCM:MeOH 95:5).
-
Result: 1-Cyclobutyl-1,2,4-triazole.
Critical Quality Attributes (CQA) & Troubleshooting
Regioselectivity in Pyrazole Synthesis
When reacting with unsymmetrical 1,3-diketones (e.g., 1-phenyl-1,3-butanedione), two isomers are possible: 1-cyclobutyl-3-methyl-5-phenylpyrazole vs. 1-cyclobutyl-5-methyl-3-phenylpyrazole.
-
Rule of Thumb: The nucleophilic terminal nitrogen (
) of the hydrazine attacks the more electrophilic carbonyl first. -
Steric Impact: The cyclobutyl group is sterically demanding (
-value ~ 2.4 kcal/mol). It will clash with bulky substituents at the 5-position. -
Validation: Use NOESY NMR to confirm regiochemistry. Look for cross-peaks between the cyclobutyl methine proton and the substituent at the pyrazole C-5 position.
Handling the Hydrochloride Salt
The intermediate salt is hygroscopic. If it becomes a sticky gum:
-
Redissolve in minimum MeOH.
-
Add excess
rapidly with vigorous stirring. -
Sonicate to induce crystallization.
Visualizing the Mechanism (Pyrazole Formation)
Figure 2: Mechanistic pathway for the condensation of cyclobutylhydrazine with 1,3-diketones.
References
-
Heller, S. T., & Natarajan, S. R. (2006).[2][4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link
-
Lellek, V., et al. (2018).[2] "One-Pot Synthesis of Pyrazoles from Ketones and Hydrazine Monohydrochloride." Synlett, 29(08), 1071-1075. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on 4-membered rings in MedChem). Link
-
Gosselin, F., et al. (2019).[2] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters, 21, 1283-1286.[2] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394209 (Cyclobutylhydrazine). Link
N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester in Kinase Inhibitor Synthesis
Abstract
The incorporation of distinct hydrophobic motifs into the ATP-binding pocket of kinases is a pivotal strategy for enhancing potency and selectivity. The cyclobutyl moiety, offering a unique balance of lipophilicity and metabolic stability compared to isopropyl or cyclopropyl groups, has become a staple in the design of inhibitors for JAK, IRAK4, and BTK kinases. This guide details the synthesis and application of This compound (Boc-protected cyclobutyl hydrazine) as a critical building block. We provide a robust protocol for its generation via reductive amination and its subsequent deployment in the regioselective synthesis of 1-cyclobutyl-pyrazoles, a core scaffold in modern kinase therapeutics.
Introduction: The Cyclobutyl Advantage in Kinase Medicinal Chemistry
In the optimization of kinase inhibitors, the "back pocket" or solvent-exposed regions of the ATP binding site often require specific steric fills.
-
Conformational Rigidity: Unlike the isopropyl group, the cyclobutyl ring possesses a "puckered" conformation that can lock vectors into favorable hydrophobic interactions (e.g., with the gatekeeper residue).
-
Metabolic Stability: Cyclobutyl rings are generally more resistant to oxidative metabolism (P450) than their acyclic alkyl counterparts, improving the DMPK profile of the final drug candidate.
-
The Reagent: Free alkyl hydrazines (
) are notoriously unstable, prone to air oxidation and hygroscopicity. This compound serves as a shelf-stable, crystalline (or high-viscosity oil) precursor that releases the reactive hydrazine species only upon controlled acidic activation, ensuring stoichiometry precision in downstream heterocycle formation.
Chemical Workflow & Mechanism
The synthesis of kinase inhibitor cores (specifically pyrazoles and indazoles) using this reagent follows a logic-gated pathway. The Boc group is not merely a protecting group; it is a "handling enabler" that allows for the purification of the hydrazine intermediate before the critical cyclization step.
Mechanism of Action: Regioselective Pyrazole Formation
When reacting a mono-substituted hydrazine with an unsymmetrical 1,3-dicarbonyl (or enaminone), two regioisomers are possible.
-
Direct Condensation: The terminal
(generated in situ) attacks the most electrophilic carbonyl. -
Steric Control: The cyclobutyl group exerts steric pressure, often favoring the formation of 1-substituted pyrazoles where the bulky group is distal to other substituents on the ring.
Figure 1: Synthetic workflow from raw materials to the kinase inhibitor core. The Boc-protected reagent acts as the stable bridge between volatile starting materials and the active heterocycle.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct alkylation of hydrazine often leads to poly-alkylation. Reductive amination is the superior method for mono-alkylation control.
Materials:
-
Cyclobutanone (1.0 eq)
-
tert-Butyl carbazate (Boc-hydrazine) (1.0 eq)
-
Sodium cyanoborohydride (
) (1.5 eq) -
Acetic acid (glacial, catalytic)
-
Methanol (dry)
Step-by-Step:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl carbazate (13.2 g, 100 mmol) in dry Methanol (100 mL). Add Cyclobutanone (7.0 g, 100 mmol) followed by catalytic Acetic Acid (1 mL). Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the carbazate and formation of the hydrazone (often visible as a new spot).
-
-
Reduction: Cool the solution to 0°C. Carefully add
(9.4 g, 150 mmol) in small portions (gas evolution possible). -
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours).
-
Quench & Workup: Quench with saturated aqueous
(50 mL). Concentrate under reduced pressure to remove Methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).-
Yield Expectation: 75-85% as a white solid or viscous oil.
-
Storage: Stable at 4°C for months.
-
Protocol B: Application - Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carboxylate
Context: This is a common intermediate for JAK inhibitors. The carboxylate is later converted to an amide (the hinge binder).[1]
Materials:
-
This compound (from Protocol A)
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar enaminone)
-
4M HCl in Dioxane
-
Ethanol
Step-by-Step:
-
Deprotection (Activation): Dissolve N'-cyclobutyl-Boc-hydrazine (1.0 eq) in a minimal amount of Dioxane. Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2 hours until Boc removal is complete (LCMS confirmation: mass shift of -100).
-
Salt Isolation (Optional but Recommended): Concentrate to dryness to obtain cyclobutylhydrazine hydrochloride. This salt is hygroscopic; handle quickly or store in a desiccator.
-
Cyclization: Suspend the hydrazine salt in Ethanol. Add the enaminone electrophile (e.g., Ethyl 2-formyl-3-oxopropanoate equivalent) (1.1 eq).
-
Heating: Heat to reflux (80°C) for 4-6 hours.
-
Expert Note: If regioselectivity is poor, lower the temperature to RT and stir longer, or use a specific solvent like acetic acid to promote thermodynamic control.
-
-
Isolation: Cool to RT. Concentrate. Partition between water and EtOAc.[1] The product, Ethyl 1-cyclobutyl-1H-pyrazole-4-carboxylate , is usually the major isomer.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Reagent Appearance | White solid or colorless oil | If yellow/brown, oxidation has occurred. Recrystallize or re-column. |
| Deprotection | Rapid gas evolution ( | Ensure adequate venting. Do not seal the vessel tightly. |
| Regioselectivity | Typically >9:1 (1-cyclobutyl vs 2-cyclobutyl) | If ratio is low, switch solvent to Toluene and use a Dean-Stark trap to drive water removal. |
| Stability | Hydrazine salt is hygroscopic | Store under Nitrogen/Argon. Use immediately after deprotection for best yields. |
References
-
Synthesis of tert-Butyl Carbazate: Carpino, L. A. (1957).[2] "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society, 79(16), 4427-4431.
-
Reductive Amination Strategies for Hydrazines: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent". Journal of the American Chemical Society, 93(12), 2897-2904.
-
Cyclobutyl Motif in Kinase Inhibitors (JAK/Tyk2 Context): Vazquez, M. L., et al. (2012). "Identification of N-(1H-pyrazol-4-yl)pyrimidin-2-amino derivatives as novel JAK2 inhibitors". Journal of Medicinal Chemistry, 55(22), 9572-9581. (Illustrates the utility of pyrazole-amine scaffolds).
-
General Pyrazole Synthesis for Kinase Inhibitors: Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles". The Journal of Organic Chemistry, 76(14), 5864-5869.
Sources
Application Note: Strategic Derivatization of N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester for SAR Studies
Abstract & Strategic Significance
This application note details the methodological protocols for utilizing N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (Boc-NH-NH-cBu) as a high-value building block in Structure-Activity Relationship (SAR) campaigns.
In modern drug discovery, the cyclobutyl moiety has emerged as a critical bioisostere for isopropyl and tert-butyl groups. It offers a unique balance of lipophilicity and metabolic stability while reducing the rotatable bond count, often improving the pharmacokinetic (PK) profile of lead compounds [1][2]. This guide focuses on transforming this protected hydrazine precursor into two primary scaffold classes: 1-cyclobutylpyrazoles (kinase/GPCR privileged structures) and 1-cyclobutyl-ureas (soluble linker surrogates).
Chemical Architecture & Workflow
The starting material,
SAR Expansion Workflow
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthesis workflow transforming the Boc-protected precursor into bioactive scaffolds.
Module A: Controlled Deprotection (The Gateway Step)
The first critical step is the removal of the Boc group to reveal the nucleophilic hydrazine. While Trifluoroacetic acid (TFA) is common, we recommend HCl in Dioxane for this specific substrate.[1] The resulting hydrochloride salt is crystalline, non-hygroscopic, and easier to handle than the volatile free base or the hygroscopic TFA salt.
Protocol 1: Synthesis of Cyclobutylhydrazine Hydrochloride
Reagents:
-
Substrate:
-Boc- -cyclobutylhydrazine (1.0 eq) -
Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 eq)
-
Solvent: Dichloromethane (DCM) or anhydrous MeOH (if solubility is poor)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-hydrazine substrate in minimal DCM (approx. 5 mL per gram) in a round-bottom flask under
atmosphere.-
Expert Note: If the substrate contains acid-sensitive amides elsewhere, cool to 0°C to prevent side-hydrolysis [3].
-
-
Acid Addition: Add 4.0 M HCl in Dioxane dropwise via syringe. A white precipitate (the hydrazine salt) may begin to form immediately.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: TLC (10% MeOH in DCM) or LCMS. The starting material spot (
) should disappear.
-
-
Workup (Precipitation Method):
-
Dilute the reaction mixture with diethyl ether (
) or MTBE (approx. 3x reaction volume). -
Filter the white solid under vacuum.
-
Wash the filter cake with fresh
to remove residual Boc by-products (tert-butyl chloride/isobutylene).
-
-
Drying: Dry the solid under high vacuum for 6 hours.
-
Yield Expectation: >90% quantitative conversion.
-
Critical Quality Attribute (CQA): The resulting salt should be stored in a desiccator. Free hydrazine bases are prone to air oxidation; the HCl salt is stable for months at 4°C.
Module B: Regioselective Heterocycle Construction
The most high-value application of cyclobutylhydrazine is the synthesis of 1-cyclobutyl-pyrazoles , a scaffold ubiquitous in kinase inhibitors (e.g., JAK, BTK inhibitors).
The Regioselectivity Challenge
When reacting a substituted hydrazine with an unsymmetrical 1,3-diketone, two isomers are possible: 1,3-disubstituted and 1,5-disubstituted pyrazoles.
-
Steric Control: The bulky cyclobutyl group exerts significant steric pressure.
-
Electronic Control: The nucleophilicity of the
attached to the cyclobutyl is lower than the terminal .
Protocol 2: Condensation with 1,3-Diketones (Knorr Synthesis)
Reagents:
-
Cyclobutylhydrazine HCl (from Module A) (1.0 eq)
-
1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.0 eq)
-
Base: Triethylamine (
) or NaOAc (1.2 eq) -
Solvent: Ethanol (EtOH)[2]
Step-by-Step Methodology:
-
Preparation: Suspend the hydrazine HCl salt in EtOH. Add
to liberate the free base in situ. -
Addition: Add the 1,3-diketone.
-
Cyclization: Heat to reflux (78°C) for 4–12 hours.
-
Workup: Evaporate EtOH. Redissolve in EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography is usually required to separate regioisomers if the diketone was unsymmetrical.
Regioselectivity Logic Diagram:
Figure 2: Regiochemical outcome is driven by the minimization of steric clash between the cyclobutyl group and the diketone substituents.
Module C: Urea Library Generation
For SAR exploration of the "tail" region, converting the hydrazine into a semicarbazide (urea) or sulfonamide is effective.
Protocol 3: Isocyanate Coupling
Reagents:
-
Cyclobutylhydrazine HCl (1.0 eq)
-
Aryl Isocyanate (1.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: THF (anhydrous)
Method:
-
Dissolve hydrazine salt in THF. Add DIPEA and stir for 10 min to ensure free base formation.
-
Add isocyanate dropwise at 0°C.
-
Allow to warm to RT. The urea product often precipitates out or can be isolated via aqueous workup.
-
Note: This creates a 1-cyclobutyl-4-arylsemicarbazide , a mimic of urea linkers with altered hydrogen bond donor/acceptor properties.
-
Analytical Validation & Troubleshooting
Data integrity is paramount. Use the following reference values for validation.
| Analytical Method | Expected Observation | Common Issue |
| 1H NMR (DMSO-d6) | Cyclobutyl methine proton ( | Rotamers: Boc-protected forms often show split peaks due to restricted rotation. Run NMR at 50°C to coalesce. |
| LCMS (ESI+) | Mass = [M+H]+. Note that Boc groups fragment easily; you may see [M-Boc+H]+ in the source. | Missing Peak: If deprotected hydrazine is not visible, it may be too polar or lack UV chromophores. Derivatize with benzaldehyde to confirm presence. |
| TLC | Hydrazine salts stay at baseline. Free base streaks. | Staining: Hydrazines do not stain well with UV. Use Ninhydrin (red/brown) or PMA stain. |
References
-
Talele, T. T. (2016). The "Cyclobutyl" Effect in Medicinal Chemistry: Structural and Thermodynamic Insights. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Wiesenfeldt, M. P., et al. (2023). Cyclobutanes in Drug Discovery: Recent Advances in Synthesis and Application. Chemical Reviews. Link
-
Han, G., et al. (2004). Efficient and Selective Deprotection of Boc Group Using HCl/Dioxane.[7][10] Journal of Organic Chemistry, 69(11), 3985-3987. Link
-
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones. Organic Letters, 10(4), 605–608. Link
Sources
- 1. reddit.com [reddit.com]
- 2. WO2019018592A2 - Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide - Google Patents [patents.google.com]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. CN102911084A - Preparation method of tert-butyl carbazate - Google Patents [patents.google.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Application Note: Strategic Quantification of -Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
Molecular Formula:Introduction & Analytical Strategy
-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester1The Analytical Challenge
-
Detection Limits: The molecule lacks a strong chromophore (no aromatic rings). Standard UV detection at 254 nm is ineffective.[1] Detection must rely on Low-UV (205 nm) , Charged Aerosol Detection (CAD) , or Mass Spectrometry (MS) .[1]
-
Stability: The Boc protecting group is acid-labile and thermally unstable above 100°C. Gas Chromatography (GC) is generally unsuitable due to on-column degradation.
-
Safety (PGI): As a hydrazine derivative, this compound and its precursors (Hydrazine, Boc-Hydrazine) are treated as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines, requiring highly sensitive quantitation methods (LOD < 1 ppm).[1]
Analytical Decision Matrix
The choice of method depends on the stage of development:
| Analytical Goal | Recommended Method | Detector | Rationale |
| Assay / Purity | HPLC-CAD | Charged Aerosol | Universal response independent of chromophores; high precision for mass balance. |
| Trace Quantification | LC-MS/MS | Triple Quadrupole | High sensitivity (MRM mode) for detecting Boc-CBH as an impurity in final drugs. |
| Reaction Monitoring | UHPLC-UV (205 nm) | PDA / DAD | Rapid check during synthesis; requires high-purity solvents to minimize baseline noise. |
Visualizing the Analytical Workflow
The following diagram outlines the logic flow for selecting the correct protocol and the fragmentation pathway used in MS detection.
Caption: Analytical decision tree and LC-MS/MS fragmentation pathway for Boc-CBH.
Method A: High-Purity Assay (HPLC-CAD)
Purpose: To determine the purity and assay of the intermediate during synthesis scale-up. Why CAD? Unlike UV, CAD response is uniform for non-volatile analytes, allowing accurate relative quantification of impurities (like cyclobutanone or Boc-hydrazine) that may have vastly different UV extinction coefficients.[1]
Reagents & Apparatus[1][2][3][4][5][6]
-
Instrument: HPLC system (e.g., Agilent 1260/1290 or Thermo Vanquish) with Charged Aerosol Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 10 µL |
| Detector (CAD) | Evaporation Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz |
| Run Time | 20 minutes |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability Criteria
-
Tailing Factor: 0.8 – 1.5 (Hydrazines can tail; formic acid ensures protonation and peak shape).[1]
-
Precision (RSD):
2.0% for 6 replicate injections of standard. -
Resolution:
between Boc-CBH and nearest impurity (likely Boc-Hydrazine).
Method B: Trace Quantification (LC-MS/MS)
Purpose: To quantify Boc-CBH as a genotoxic impurity in a final drug substance (API).
Sensitivity Goal: LOQ
Reagents & Apparatus[1][2][3][4][5][6]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
MS Source Parameters (Optimization Required)
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 450°C
-
Ion Source Gas 1/2: 50 / 50 psi
MRM Transitions (Multiple Reaction Monitoring)
The Boc group fragmentation is characteristic.[1] The loss of the tert-butyl group as isobutene (-56 Da) is the primary transition.
| ID | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | Type |
| Quantifier | 187.2 ( | 131.2 | 60 | 15 | Loss of Isobutene |
| Qualifier | 187.2 ( | 57.1 | 60 | 25 | tert-butyl cation |
| Qualifier | 187.2 ( | 87.1 | 60 | 30 | Hydrazine core |
Sample Preparation Protocol
Avoid using strong acids (HCl/TFA) in the diluent for long-term storage, as they will deprotect the Boc group, yielding the unstable free cyclobutylhydrazine.[1]
Validation & Causality (E-E-A-T)
Specificity & Degradation Pathways
To ensure the method is specific, one must understand the degradation chemistry.[1]
-
Acid Hydrolysis: Exposure to 0.1 N HCl converts Boc-CBH to Cyclobutylhydrazine (
87). The method must separate these two peaks. -
Oxidation: Hydrazines are prone to oxidation.[1] Use EDTA (0.05%) in the aqueous mobile phase if recovery is low during validation.
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
weighting is usually required for large dynamic ranges in LC-MS to ensure accuracy at the LOQ.
Robustness Check
-
pH Sensitivity: The retention of Boc-CBH is pH-dependent due to the hydrazine nitrogens. Ensure Mobile Phase A pH is controlled (pH 2.5 - 3.0 with Formic Acid) to maintain the protonated state (
) for consistent retention and ESI efficiency.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[1]
-
Sun, M., et al. "Strategies for the analysis of genotoxic impurities."[1] Journal of Pharmaceutical and Biomedical Analysis, 2010.[1] (Discusses hydrazine derivatization and direct MS detection).
-
European Medicines Agency (EMA) .[1] Guideline on the Limits of Genotoxic Impurities.
-
Urbas, A.A., et al. "Quantification of Hydrazine in Human Urine by HPLC-MS/MS."[1] Journal of Analytical Toxicology, 2016.[1] (Provides foundational MS parameters for hydrazine detection).
Application Note: HPLC Method Development for tert-butyl N'-cyclobutylhydrazinecarboxylate
Executive Summary & Molecule Profile
Developing an HPLC method for tert-butyl N'-cyclobutylhydrazinecarboxylate presents a classic analytical paradox: the molecule requires acidification for peak shape (due to the basic hydrazine moiety) but possesses an acid-labile protecting group (Boc). Furthermore, the lack of a conjugated
This guide provides a self-validating workflow to navigate these conflicting requirements, ensuring a robust method suitable for drug substance release and stability testing.
Physicochemical Profile
| Property | Characteristic | Analytical Implication |
| Structure | (CH3)3C-O-C(=O)-NH-NH-Cyclobutyl | Aliphatic nature; significant hydrophobic retention on C18. |
| Chromophore | Weak (Carbonyl | UV Max: ~205–210 nm. Requires high-purity solvents. |
| Basicity | Moderate (Hydrazine NH) | Susceptible to silanol tailing. Requires pH control or end-capped columns. |
| Stability | Acid Sensitive | Boc group hydrolyzes in strong acids (TFA) or heat. |
| Reactivity | Nucleophilic Nitrogen | Avoid aldehyde/ketone solvents (e.g., Acetone) to prevent hydrazone formation. |
Method Development Strategy (The "Why")
The development logic follows a risk-based approach (ICH Q14 principles).[1] We must balance Sensitivity (low UV) against Stability (pH choice).
Critical Decision Points
-
Detector Selection: Due to the weak chromophore, UV at 210 nm is the standard entry point. However, if the sample matrix is complex, CAD (Charged Aerosol Detection) or MS (Mass Spectrometry) is superior as they do not rely on chromophores.
-
Mobile Phase pH:
-
High pH (>8): Good stability for Boc, but silica columns degrade.
-
Low pH (<3): Excellent peak shape, but risk of Boc deprotection.
-
Compromise:0.1% Formic Acid (pH ~2.7) is preferred over TFA. Formic acid is weaker, volatile (MS compatible), and less likely to induce rapid deprotection than TFA. Alternatively, Ammonium Acetate (pH 6.5) offers a neutral safety zone.
-
Workflow Visualization
Caption: Development workflow emphasizing the critical "Solution Stability" gate required for Boc-protected species.
Experimental Protocols
Protocol A: Initial Scouting (The "Safe" Start)
This protocol compares an acidic system (for peak shape) against a neutral system (for stability).
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Note: High surface coverage/end-capping is mandatory to reduce tailing.
| Parameter | System A (Acidic) | System B (Neutral) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 95% B over 15 min | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 25°C (Keep low to preserve Boc) | 30°C |
| Detection | UV 210 nm (Ref 360 nm) | UV 210 nm |
Procedure:
-
Prepare a 0.5 mg/mL sample in 50:50 Water:Acetonitrile.
-
Inject immediately (T=0).
-
Leave sample in autosampler for 4 hours.
-
Re-inject (T=4h).
-
Pass Criteria: No new peaks >0.5% area; Main peak area retains 98-102%.
Protocol B: Optimized Method (Recommended)
Assuming System A (Formic Acid) passes stability (which is typical for short runs), this is the robust routine method.
-
Column: C18, 4.6 x 100 mm, 3.5 µm (Shorter column reduces run time and acid exposure).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 100% Acetonitrile. Do not use Methanol as it absorbs at 205-210 nm, causing baseline drift.
-
Wavelength: 210 nm.[2]
-
Column Temp: 25°C.
-
Autosampler Temp: 4°C (Critical to inhibit hydrolysis in solution).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Injection |
| 8.0 | 90 | Elution of Analyte |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
| 14.0 | 10 | End of Run |
Troubleshooting & Logic (Self-Validating Systems)
When the method fails, use this logic tree to diagnose the root cause.
Caption: Diagnostic logic for common issues with polar, weak-UV analytes.
Specific Troubleshooting for this Molecule:
-
"Ghost" Peaks: If a peak appears at the void volume (t0), it is likely the de-protected hydrazine or the cyclobutyl amine degradation product.
-
Noisy Baseline: At 210 nm, even "HPLC Grade" solvents can be noisy. Use "LC-MS Grade" solvents or "Gradient Grade" Acetonitrile to minimize background absorbance.
-
Broad Peaks: The hydrazine nitrogen may be interacting with residual silanols. If 0.1% Formic Acid is insufficient, add 10 mM Ammonium Formate to Mobile Phase A to act as a competing base.
Validation Parameters (ICH Q2(R2))
To ensure the method is "Authoritative" and "Trustworthy," validate against these specific criteria:
-
Specificity: Inject the Boc-deprotected analog (free hydrazine) to prove resolution (
) from the main peak. -
Linearity: Due to the weak chromophore, the linear range may be narrower. Target 50% to 150% of nominal concentration.
-
LOD/LOQ: Determine experimentally. If UV 210 nm cannot achieve <0.1% LOQ, derivatization (e.g., with benzaldehyde) or LC-MS is required.
-
Robustness: Deliberately vary pH by ±0.2 units. If the Boc group degrades at pH 2.5 but is stable at 2.7, the method is not robust; switch to Ammonium Acetate (pH 6.5).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Compounds with Low UV Absorbance.[2] [Link][5][6][7][8][9][10]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (Stability of Boc Groups). Wiley. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. reddit.com [reddit.com]
- 3. database.ich.org [database.ich.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Application Note: Strategic Coupling with N'-Cyclobutyl-Hydrazinecarboxylic Acid tert-Butyl Ester
Executive Summary & Strategic Context
The incorporation of cyclobutyl motifs into drug scaffolds has become a high-value strategy in medicinal chemistry. The cyclobutyl group offers a unique balance of lipophilicity and metabolic stability while imposing specific conformational restrictions that can enhance binding affinity compared to flexible alkyl chains.
N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as 1-Boc-2-cyclobutylhydrazine) is a critical building block for introducing this motif. It serves as a protected nucleophile, primarily used to generate
This guide details the optimized protocols for coupling this reagent with carboxylic acids. Unlike standard amine couplings, hydrazine couplings require precise control over regioselectivity and base stoichiometry to prevent bis-acylation and ensure reaction at the sterically hindered, yet electron-rich,
Chemical Properties & Mechanistic Insight[1][2]
The Reagent
-
Systematic Name: tert-Butyl 2-cyclobutylhydrazinecarboxylate
-
Structure:
-
Reactivity Profile:
- (Boc-protected): Electron-deficient due to conjugation with the carbonyl. Non-nucleophilic under standard coupling conditions.
- (Cyclobutyl-substituted): The primary nucleophilic site. Although the cyclobutyl group introduces moderate steric hindrance, the nitrogen remains sufficiently nucleophilic to attack activated esters.
The Challenge: Regioselectivity & Sterics
While the Boc group deactivates
Experimental Protocol: Amide Coupling (Acylation)
This protocol describes the coupling of a generic Carboxylic Acid (
Materials & Reagents
| Component | Specification | Role |
| Carboxylic Acid ( | 1.0 equiv | Electrophile |
| Hydrazine Reagent | 1.1 - 1.2 equiv | Nucleophile |
| HATU | 1.1 equiv | Coupling Agent (High reactivity) |
| DIPEA (Hünig's Base) | 2.5 - 3.0 equiv | Base (Proton scavenger) |
| DMF (Anhydrous) | 0.1 - 0.2 M conc.[1] | Solvent |
| Ethyl Acetate / LiCl (5%) | For Workup | Extraction / Wash |
Step-by-Step Procedure
Step 1: Activation of the Carboxylic Acid
-
Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and a magnetic stir bar.
-
Dissolve in anhydrous DMF (concentration ~0.2 M).
-
Add DIPEA (2.5 equiv) under an inert atmosphere (
or Ar). -
Add HATU (1.1 equiv) in one portion.
-
Critical Checkpoint: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated O-At ester.
Step 2: Addition of Hydrazine Nucleophile
-
Add This compound (1.1 equiv) directly to the reaction mixture.
-
Note: If the hydrazine is a hydrochloride salt, increase DIPEA by 1.0 equiv.
-
-
Monitoring: Monitor by LC-MS or TLC after 1 hour.
-
Expectation: Conversion is usually complete within 2–4 hours. The major peak should correspond to
.
-
Step 3: Workup (The "LiCl Wash" Method) Standard water washes often fail to remove residual DMF, which complicates NMR. The LiCl method is superior.
-
Dilute the reaction mixture with Ethyl Acetate (10x reaction volume).
-
Wash the organic layer with 5% LiCl (aq) (
). This efficiently extracts DMF into the aqueous phase. -
Wash with saturated
( ) to remove unreacted acid. -
Wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
QC Check: The product will show rotamers in
NMR due to the amide/carbamate backbone. This is normal.
Visualization: Reaction Workflow & Logic
The following diagram illustrates the decision logic and workflow for the coupling process, including critical "Go/No-Go" checkpoints.
Figure 1: Operational workflow for HATU-mediated hydrazine coupling. Note the specific troubleshooting loop for sterically hindered substrates.
Protocol: Deprotection (Boc Removal)
To access the free hydrazide (
Procedure
-
Dissolve the coupled intermediate in DCM (0.1 M).
-
Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger.
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20–30% v/v.
-
Alternative: Use 4M HCl in Dioxane for 1 hour if the substrate is acid-stable.
-
-
Stir at RT for 1–2 hours. Monitor by LCMS (loss of -100 mass units).
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (
) or DCM ( ) to remove residual TFA. -
Result: The product is the TFA salt of the
-cyclobutyl hydrazide.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Steric hindrance of Cyclobutyl group. | Switch from HATU to PyAOP (more reactive) or heat to 45°C. |
| Regioisomer Formation | Acylation at | Rare. Confirm structure by NMR. Ensure DIPEA is not in large excess (>5 equiv) which might promote acylation at the carbamate. |
| No Reaction | Acid activation failed. | Ensure DMF is anhydrous . Water kills the active ester. |
| Product is Oil/Gum | Rotamers preventing crystallization. | Lyophilize from Acetonitrile/Water to obtain a powder. |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify these specific spectral markers:
-
NMR (DMSO-
or ):-
Cyclobutyl Methine: Look for a multiplet around
4.0 – 4.8 ppm. The chemical shift moves downfield significantly upon acylation. -
Boc Group: Strong singlet at
1.4 ppm (9H).[1] Absence indicates deprotection. -
Rotamers: Expect broadened or split signals (approx 3:1 ratio) due to restricted rotation around the
amide bond. Do not mistake this for impurity.
-
-
LC-MS:
-
Check for the characteristic fragmentation of the Boc group (
or ).
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Ragnarsson, U. (2001). Synthetic methodology for polyserine and polythreonine. Journal of Peptide Science, 7(12), 635-641. (Discusses steric hindrance in hydrazine couplings).
-
Han, S. Y., & Kim, Y. A. (2004).[3] Recent development of peptide coupling reagents in organic synthesis.[5] Tetrahedron, 60(11), 2447-2467. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard protocols for Boc deprotection and stability).
- Bredereck, H., et al. (1953). Chemische Berichte, 86, 88.
Sources
- 1. kirj.ee [kirj.ee]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Guide: Synthesis & Troubleshooting of tert-Butyl N'-Cyclobutylhydrazinecarboxylate
Executive Summary & Reaction Logic
The synthesis of tert-butyl N'-cyclobutylhydrazinecarboxylate (also known as 1-Boc-2-cyclobutylhydrazine) is a critical transformation in medicinal chemistry, often serving as a precursor for pyrazole rings or peptidomimetics. The industry-standard approach is the reductive amination of cyclobutanone with tert-butyl carbazate (Boc-hydrazine).
While theoretically straightforward, this reaction is prone to specific failure modes driven by the steric strain of the cyclobutane ring and the nucleophilicity of the hydrazine species. This guide moves beyond basic recipes to address the causality of side reactions and provides self-validating protocols to ensure high purity.
The Core Reaction Pathway
The reaction proceeds via the formation of a Boc-hydrazone intermediate , which is subsequently reduced to the hydrazine.
Reaction Network & Side Product Visualization
To troubleshoot effectively, one must visualize the competition between the desired pathway and the thermodynamic/kinetic traps.
Figure 1: Reaction network showing the primary pathway (Green/Yellow) and competing failure modes (Red). Note that Cyclobutanol formation is the most common competitor.
Troubleshooting Module: Impurity Profiling
This section addresses specific issues users encounter, formatted as a diagnostic Q&A.
Issue 1: "I see a large amount of Cyclobutanol in my crude NMR."
Diagnosis: Competing Reduction.[1] The reducing agent is reacting with the ketone before the hydrazone has fully formed. This is a kinetic issue. Borohydrides reduce ketones faster than hydrazones form if the pH is not optimized or if the reagents are mixed too quickly.
Corrective Action:
-
Switch to Indirect Reductive Amination: Do not add the reducing agent immediately. Stir Cyclobutanone + Boc-hydrazine + AcOH (catalytic) for 1–2 hours first to drive hydrazone formation to completion.
-
Check Water Content: Water hydrolyzes the hydrazone back to the ketone, which is then reduced to the alcohol. Use anhydrous solvents (MeOH or DCE) and consider adding molecular sieves (3Å or 4Å) during the imine formation step.
-
Reagent Choice: If using NaBH(OAc)₃, it is milder and tolerates the ketone better than NaBH₃CN, but pre-formation of the hydrazone is still the safest protocol.
Issue 2: "The reaction stalled, and I have unreacted Boc-hydrazine."
Diagnosis: Steric Hindrance & Equilibrium. Cyclobutanone has a "puckered" ring conformation that can sterically hinder nucleophilic attack, especially with the bulky Boc group nearby.
Corrective Action:
-
Acid Catalysis is Mandatory: Ensure you have 1.0–5.0 mol% Acetic Acid. The formation of the hydrazone is acid-catalyzed.
-
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor bimolecular coupling.
-
Scavenge Water: As mentioned above, removing water drives the equilibrium toward the hydrazone (Le Chatelier’s principle).
Issue 3: "My product mass is M-100, and it's water-soluble."
Diagnosis: Boc Deprotection. The Boc group is acid-labile. While stable to acetic acid at room temperature, it will hydrolyze if strong acids (HCl, TFA) are used or if the reaction is heated excessively in acidic media.
Corrective Action:
-
Monitor pH: Maintain pH between 4 and 5. Do not drop below pH 3.
-
Temperature Control: Perform the reduction at 0°C to Room Temperature. Do not reflux.
-
Workup: Avoid acidic washes during extraction. Use saturated NaHCO₃ to quench the reaction and neutralize the acid catalyst before isolation.
Optimized Experimental Protocol
This protocol is designed as a self-validating system . The checkpoints prevent you from wasting reagents on a failed batch.
Reagents:
-
Cyclobutanone (1.0 equiv)
-
tert-Butyl carbazate (1.05 equiv)
-
Acetic Acid (glacial, 1.0 equiv - Note: Higher loading ensures rapid imine formation)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol (Anhydrous)
Step-by-Step Procedure:
-
Hydrazone Formation (The Checkpoint):
-
In a dry flask, dissolve tert-butyl carbazate (1.05 eq) in anhydrous MeOH (0.5 M concentration).
-
Add Cyclobutanone (1.0 eq) followed by Acetic Acid (1.0 eq).
-
CRITICAL STEP: Stir at Room Temperature for 2 hours.
-
Validation: Take a TLC or LCMS aliquot. You should see the disappearance of the ketone and the appearance of the hydrazone (often less polar than the hydrazine). Do not proceed to reduction until the ketone is <5%.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₃CN (1.2 eq) portion-wise (exothermic).
-
Allow to warm to Room Temperature and stir for 3–12 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).
-
Evaporate MeOH under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification:
-
The product is usually a white solid or viscous oil.
-
If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
-
Data Summary: Reagent Compatibility
| Reagent | Role | Compatibility Note | Risk Level |
| NaBH₃CN | Reductant | Preferred. Stable at pH 4-5. Slow reduction of ketones, fast reduction of imines. | Low |
| NaBH(OAc)₃ | Reductant | Alternative. Good for aldehydes, but can be sluggish with sterically hindered ketones like cyclobutanone. | Medium |
| NaBH₄ | Reductant | Not Recommended. Too aggressive. Will reduce cyclobutanone to cyclobutanol rapidly. | High |
| Acetic Acid | Catalyst | Essential for hydrazone formation. | Low |
| HCl / TFA | Catalyst | Forbidden. Will remove Boc group. | Critical |
FAQ
Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead of borohydrides? A: Proceed with caution. While H₂/Pd-C can reduce hydrazones, there is a significant risk of hydrogenolysis of the N-N bond , cleaving the hydrazine into an amine and an amide/carbamate. Borohydrides are chemoselective for the C=N bond and leave the N-N bond intact.
Q: How do I store the Boc-hydrazine starting material? A: tert-Butyl carbazate is hygroscopic and sensitive to heat. Store it at 2–8°C in a tightly sealed container. If it looks "wet" or clumpy, recrystallize it (from hexanes/DCM) before use to ensure accurate stoichiometry.
Q: Is the cyclobutane ring stable? A: Yes. Under the mild conditions of reductive amination (borohydride reduction), the cyclobutane ring strain does not lead to ring-opening. Ring-opening usually requires strong Lewis acids or radical conditions not present here.
References
-
General Reductive Amination Reviews
-
Hydrazine Synthesis Specifics
-
"Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines." ChemBioChem, 2024. Link
- Note: Discusses the stability of hydrazines and enzymatic routes, validating the chemical stability of the N-N bond.
-
-
Boc-Hydrazine Properties
-
Cyclobutane Chemistry
-
"Total Synthesis Without Protecting Groups." ResearchGate, 2025. Link
- Note: Highlights the resilience of small rings in reductive amin
-
Sources
- 1. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
Byproduct identification in reactions involving tert-butyl N'-cyclobutylhydrazinecarboxylate
Introduction
Welcome to the technical support hub for tert-butyl N'-cyclobutylhydrazinecarboxylate (CAS: 158001-21-9, analogues). This reagent is a critical "linker" intermediate, often employed in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and nitrogen-rich heterocycles.
However, its dual-nitrogen architecture—comprising a protected carbamate (
Module 1: Impurity Identification (Forensics)
User Question: I am observing unexpected peaks in my LC-MS and NMR spectra. What are the most common byproducts for this specific hydrazine?
Scientist Response: The reactivity of tert-butyl N'-cyclobutylhydrazinecarboxylate is dominated by two factors: the oxidation potential of the hydrazine bond and the lability of the Boc group. Below is a diagnostic table to correlate your observed data with specific chemical failures.
Diagnostic Table: Common Byproducts
| Signal (LC-MS) | Proposed Structure | Origin (Causality) |
| [M-2] | Azo-derivative ( | Oxidative Dehydrogenation. Exposure to air or peroxides in solvents (e.g., old THF/Ethers). Hydrazines readily oxidize to azo compounds. |
| [M-100] | Free Hydrazine ( | Acidic Hydrolysis. Loss of the Boc group ( |
| [M+56] | Cation Scavenging. During deprotection or storage, isobutylene (generated from Boc decomposition) alkylates the nucleophilic | |
| [M-2 + 16] | Azoxy-derivative | Over-Oxidation. The azo compound oxidizes further to the azoxy species ( |
| [M-2 + H2O] | Hydrazone | Incomplete Synthesis. If synthesized via reductive amination of cyclobutanone, this is the unreduced intermediate. |
Note: Cb = Cyclobutyl group.[1]
Module 2: Degradation Pathways & Mechanisms
User Question: My material turned yellow after two days of storage at
Scientist Response:
The yellow coloration is a hallmark of oxidation to the azo compound . Unlike the colorless hydrazine, the azo-derivative (
The diagram below maps the two primary decomposition pathways you must control: Oxidative Stress and Acidic Scrambling .
Figure 1: Primary degradation pathways. Pathway A (Oxidation) leads to chromophoric impurities. Pathway B (Acidolysis) leads to mass loss and alkylation artifacts.
Module 3: Reaction Troubleshooting (Regioselectivity)
User Question: I am trying to alkylate the hydrazine at the
Scientist Response: You are fighting electronic and steric mismatch.
- (Boc-NH): The electron pair is delocalized into the carbonyl of the Boc group. It is non-nucleophilic unless deprotonated by a strong base (e.g., NaH, LiHMDS).
- (Cyclobutyl-NH): This nitrogen is nucleophilic but sterically hindered by the cyclobutyl ring.
Protocol: Selective Functionalization
To functionalize
Step-by-Step Optimization:
-
Solvent: Switch to polar aprotic solvents (DMF or THF).
-
Base Selection: Use NaH (Sodium Hydride) at
.-
Why? You need to irreversibly deprotonate the carbamate NH (
) to create the anion. Weaker bases ( , ) will not generate the nucleophile effectively.
-
-
Electrophile Addition: Add the alkyl halide after anion formation (bubbling stops).
-
Temperature: Do not exceed room temperature. Heating causes the Boc group to undergo thermal rearrangement or elimination (generating isobutylene).
Troubleshooting Flowchart for Unknown Impurities:
Figure 2: Rapid diagnostic logic for identifying reaction byproducts based on Mass Spectrometry shifts.
Module 4: Controlled Deprotection (The "After" Phase)
User Question: When I remove the Boc group using 4M HCl/Dioxane, I get a sticky gum and multiple impurities. How do I get the clean hydrazine salt?
Scientist Response: Standard Boc deprotection generates isobutylene gas . In a closed or concentrated system, the generated tert-butyl cation is an electrophile that will attack the most nucleophilic site remaining—the hydrazine nitrogen itself. This creates "scrambled" alkylated byproducts.
Recommended Protocol: Scavenger-Assisted Deprotection
-
Reagent: 4M HCl in Dioxane (freshly opened).
-
Additive (Critical): Add Triethylsilane (TES) or Anisole (2-5 equivalents).
-
Temperature:
to Room Temperature. Never heat. -
Workup: Precipitate the hydrochloride salt by adding cold Diethyl Ether (
). The scavenged byproducts remain in the organic ether layer, while your product salt precipitates as a white solid.
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
-
Raju, M., et al. (2009).[6] Efficient solventless technique for Boc-protection of hydrazines and amines.[6] Arkivoc, (vi), 291-297.[6][7]
-
Demir, A. S., et al. (2002). Oxidative conversion of hydrazines to azo compounds. Tetrahedron, 58(49), 9789-9792.
-
Grehn, L., & Ragnarsson, U. (1984). Novel efficient total synthesis of antiviral antibiotic AT-125 (acivicin). Journal of Organic Chemistry, 49(14), 2546-2551. (Discusses Boc-hydrazine stability).[7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing decomposition of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester during workup
Topic: Prevention of Decomposition During Workup & Isolation
Target Molecule:
Executive Summary & Mechanistic Insight[1][2]
The synthesis of
The Triangle of Instability
-
Acid Lability (Boc Group): The tert-butoxycarbonyl (Boc) group is acid-sensitive. Standard acidic workups (pH < 4) intended to quench borohydrides will initiate deprotection, yielding the free hydrazine (
), which is highly unstable, volatile, and air-sensitive. -
Boron Complexation: If prepared via reductive amination (using NaBH
CN or NaBH(OAc) ), the resulting boron species form tight Lewis acid-base complexes with the hydrazine nitrogens. This prevents the product from partitioning into the organic phase during extraction. -
Oxidative Dehydrogenation: The hydrazine motif (
) is reducing. Exposure to atmospheric oxygen, especially on silica gel or in solution, facilitates oxidation to the azo derivative ( ) or reversion to the hydrazone.
Decomposition Pathway Diagram
The following diagram illustrates the critical failure points during standard processing.
Caption: Figure 1. Mechanistic pathways leading to product loss. Red arrows indicate critical failure modes triggered by acidity or oxidation.
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users handling this scaffold.
Q1: "My crude oil turned pink/brown after rotary evaporation. Is my product gone?"
Diagnosis: Oxidative Degradation. Hydrazine derivatives are prone to air oxidation, often catalyzed by trace metals or light. The pink/brown color is characteristic of azo impurities or radical decomposition products.
-
Corrective Action: Always use degassed solvents and purge the rotavap with nitrogen before releasing the vacuum. Store the crude oil under Argon immediately.
-
Prevention: Add a trace amount of EDTA during the aqueous workup to chelate metals that catalyze oxidation.
Q2: "I quenched the reaction with 1M HCl, but now I can't extract the product."
Diagnosis: Boc Deprotection & Protonation. The Boc group begins to cleave at pH < 2. Furthermore, protonating the hydrazine makes it water-soluble.
-
Corrective Action: If you haven't heated it, immediately neutralize the aqueous layer to pH 7-8 using saturated NaHCO
. Extract with ethyl acetate. If the Boc group has already cleaved (gas evolution observed), the product is likely lost as the volatile free hydrazine.
Q3: "The NMR shows the product, but the peaks are broad and 'doubled'. Is it impure?"
Diagnosis: Rotamers (Not necessarily decomposition). Boc-hydrazines exhibit restricted rotation around the N-CO bond (carbamate resonance). This creates rotamers visible in NMR at room temperature, often appearing as a 60:40 or 70:30 mixture of broad peaks.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, the product is pure. Do not discard.
Q4: "My yield is 20%. Where is the rest?"
Diagnosis: Boron Sequestration. If you used Borohydride reagents, the boron byproduct adheres to the hydrazine nitrogens. Standard extraction leaves the product trapped in the aqueous phase as a boron complex.
-
Corrective Action: You must use a chelating quench (see Protocol below) to "rip" the boron off the hydrazine.
Optimized Protocol: The "Safe-Quench" Method
This protocol is designed to maximize recovery by addressing boron complexation without triggering acid hydrolysis.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Rochelle Salt (Potassium Sodium Tartrate): Saturated aqueous solution.
-
Phosphate Buffer (pH 7.0): To maintain neutrality.
-
Ethyl Acetate: Preferred extraction solvent (avoids DCM which can form reactive species with amines/hydrazines over time).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Concentrate | Remove reaction solvent (MeOH/EtOH) in vacuo at <35°C . Alcohol cosolvents solubilize the product in the aqueous layer, preventing extraction. |
| 2 | The Quench | Add Saturated Rochelle Salt solution (5 mL per mmol of borohydride used). Stir vigorously for 1 hour . |
| 3 | pH Check | Verify aqueous pH is 6.0–8.0 . If too basic (>9), adjust with dilute citric acid (carefully). |
| 4 | Extraction | Extract 3x with Ethyl Acetate. |
| 5 | Wash | Wash combined organics with Brine (1x). |
| 6 | Drying | Dry over Na |
| 7 | Isolation | Filter and concentrate at <35°C . |
Workflow Diagram
Caption: Figure 2.[2] Optimized "Safe-Quench" workflow using Rochelle Salt to ensure boron removal without acid exposure.
Storage and Stability Data
-
State: The product is typically a viscous oil or low-melting solid.
-
Shelf Life:
-
At 25°C (Air): < 24 hours (Oxidation risk).
-
At -20°C (Argon): > 6 months.[2]
-
-
Purification Note: If column chromatography is required, use neutralized silica (pre-wash silica with 1% Triethylamine in Hexanes). Standard acidic silica can degrade the product during the run.
References
-
Boc Group Stability & Properties: Greene, T. W.; Wuts, P. G. M.[3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for carbamate stability).
-
Reductive Amination Workup (Rochelle Salt Method): Fustero, S. et al. "Improved Work-up for the Reductive Amination of Aldehydes and Ketones." Journal of Organic Chemistry. Note: The use of Rochelle salt is the industry standard for breaking amine-borane complexes.
-
Hydrazine Oxidation & Handling: Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 2001, 30, 205-213.
-
Synthesis of Boc-Hydrazines: "Carbazic acid, tert-butyl ester." Organic Syntheses, Coll. Vol. 5, p.166 (1973).
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester | C18H27N3O2 | CID 50998914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Managing Hygroscopic Hydrazine Derivatives
Current Status: Operational Ticket ID: HYD-HYGRO-001 Assigned Specialist: Senior Application Scientist Topic: Stabilization, Handling, and Analysis of Hygroscopic Hydrazine Derivatives[1]
Diagnostic Hub: Understanding the Instability
User Query: "My phenylhydrazine hydrochloride has turned from off-white to pink/brown, and the mass has increased by 5% since I opened the bottle. Is it safe to use?"
Root Cause Analysis
Hydrazine derivatives (e.g., phenylhydrazine, methylhydrazine, and their salts) act as "molecular sponges" for atmospheric moisture. This hygroscopic nature triggers a cascade of degradation:[1]
-
Moisture Absorption: The lone pair on the nitrogen forms hydrogen bonds with water molecules.
-
Oxidation (The Color Change): Water acts as a shuttle for dissolved oxygen. In the presence of moisture and air, hydrazines oxidize to form diazenes (red/yellow) or couple to form azines (often brown/dark).[1]
-
Stoichiometric Drift: The absorbed water adds "dead weight." If you weigh 100 mg of a sample that is 5% water, you are only adding 95 mg of reactant.[1] This is the primary cause of failed cyclization reactions in heterocycle synthesis.
Decision Matrix: Usability Check
| Observation | Diagnosis | Action Required |
| Free flowing powder, white/off-white | Optimal | Proceed with experiment immediately.[1] |
| Clumped solids, slight discoloration | Surface Moisture | Recrystallize or Azeotropically Dry (See Module 3).[1] |
| Liquefied or dark brown/black | Advanced Decomposition | DISCARD. Risk of accumulation of explosive decomposition products.[1] |
Analytical Support: Measuring Water Content
User Query: "I tried Karl Fischer (KF) titration, but the endpoint never stabilizes, and the water content reads impossibly high (>100%). What is happening?"
The "Phantom Water" Phenomenon
Standard Karl Fischer titration uses iodine (
-
Reaction:
-
Result: The titrator keeps adding iodine, assuming it is reacting with water, leading to massive overestimation.[1]
Corrective Protocol: The Modified Analytical Workflow
To accurately measure water in hydrazines, you must suppress the reducing power or use an alternative method.
Option A: Volumetric KF with Special Reagents (Preferred)
Use reagents specifically designed to buffer the pH and suppress the hydrazine-iodine redox reaction.[1]
-
Reagent: Use a salicylic acid-buffered solvent (e.g., Hydranal™-Medium K or similar).[1]
-
Mechanism: Acidifying the solution protonates the hydrazine (
), reducing its nucleophilicity and ability to reduce iodine.[1]
Option B:
-NMR with Internal Standard (Non-Destructive)
If KF is unavailable, use NMR.[1]
-
Dissolve sample in dry DMSO-
.[1] -
Add a weighed internal standard (e.g., dimethyl sulfone).
-
Integrate the
peak (approx. 3.3 ppm in DMSO) relative to the standard.
Workflow Visualization: Analytical Decision Tree
Figure 1: Decision logic for selecting the correct analytical method to avoid false positives caused by hydrazine-iodine redox interference.
Remediation: Drying Protocols
User Query: "My sample is wet. Vacuum drying isn't working fast enough. How do I dry it without decomposing it?"
Protocol A: Azeotropic Distillation (The "Gold Standard")
This method is superior to vacuum drying for hydrazines because it removes water at lower temperatures and provides visual confirmation of dryness.[1]
Reagents: Toluene (boiling point 110°C) or Cyclohexane (for lower temp). Equipment: Dean-Stark trap or simple distillation setup.
Step-by-Step:
-
Suspend: Place the wet hydrazine salt in a round-bottom flask.
-
Solvent: Add anhydrous Toluene (10 mL per gram of solid).
-
Reflux: Heat to reflux. Water forms a binary azeotrope with Toluene and boils off.
-
Monitor: If using a Dean-Stark trap, watch water collect. If using simple distillation, distill until the distillate is clear (no turbidity).
-
Isolate: Cool under Argon. Filter the solid under an inert atmosphere (Schlenk frit or glovebox).
-
Wash: Rinse with anhydrous ether/pentane to remove residual toluene.
Protocol B: Chemical Desiccation (For Storage)
Do NOT use acidic desiccants (like Silica or
| Hydrazine Form | Recommended Desiccant | Forbidden Desiccant |
| Free Base (Liquid/Solid) | KOH pellets, NaOH | |
| Hydrochloride Salt | Ammonia vapors, volatile amines |
Synthesis & Handling: The "Argon Blanket" System
User Query: "How do I set up a reaction with these sticky solids without introducing more water?"
The "Weigh-and-Shoot" Technique
Avoid weighing hygroscopic hydrazines on open balances.[1] Use this difference-method:
-
Tare: Tare a dry, septum-capped vial containing an inert gas (Argon/Nitrogen).
-
Transfer: Quickly transfer the approximate amount of hydrazine derivative into the vial and recap immediately.
-
Weigh: Weigh the closed vial. Calculate the mass of the solid added.
-
Dissolve: Inject your anhydrous reaction solvent (e.g., MeOH, THF) directly into the vial through the septum.
-
Transfer: Cannulate the dissolved hydrazine solution into your main reaction vessel.
Handling Workflow Visualization
Figure 2: The "Closed Loop" handling system designed to prevent atmospheric moisture ingress during experimental setup.[1]
Safety & Disposal (Critical)
-
Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. Always double-glove (Nitrile/Neoprene).[1]
-
Decontamination: Spills should be neutralized immediately.[1]
References
-
Metrohm AG. (2021). Karl Fischer Titration: Handling Side Reactions. Application Bulletin 190/2 e. Link
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Phenylhydrazine Hydrochloride.[4]Link[1]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Hydrazine, Anhydrous.[6]Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for azeotropic drying protocols).
-
ASTM International. (2016). ASTM E203-16: Standard Test Method for Water Using Volumetric Karl Fischer Titration.[1] (Defines interferences including reducing agents).[7] Link
Sources
Challenges in the scale-up of tert-butyl carbazate reactions
Technical Support Center: Scale-Up of tert-Butyl Carbazate (TBC) Reactions
Current Status: ONLINE Support Tier: Level 3 (Senior Process Chemistry) Ticket ID: TBC-SC-2024-X
Welcome to the TBC Scale-Up Support Portal
As Senior Application Scientists, we understand that tert-butyl carbazate (TBC) is a deceptive reagent. Structurally simple (
This guide bypasses standard textbook procedures to address the causality of failure modes at the kilogram scale.
Module 1: Thermal Safety & Hazard Management
User Question: “We are scaling up a TBC condensation reaction to 5 kg. The DSC shows an exotherm at 160°C, but our reactor jacket is only set to 80°C. Are we safe?”
Technical Diagnosis:
Reliance on a single DSC (Differential Scanning Calorimetry) data point is a common error. While pure TBC decomposes >150°C, the Boc moiety is acid-labile and autocatalytic . In the presence of trace metals, Lewis acids, or even the product itself, the Onset Temperature (
Critical Mechanism:
TBC decomposition releases isobutylene and
Operational Protocol:
-
Do not trust literature
: Run an ARC (Accelerating Rate Calorimetry) test on the reaction mixture, not just the pure reagent. -
Venting Capacity: The decomposition generates 2 moles of gas per mole of TBC. Ensure the rupture disk is sized for two-phase flow, not just single-phase vapor.
Visualization: Thermal Safety Decision Tree
Figure 1: Thermal safety workflow for Boc-protected hydrazine derivatives. TMRad = Time to Maximum Rate under adiabatic conditions.[1]
Module 2: Reaction Optimization (Focus: Buchwald-Hartwig)
User Question: “Our Pd-catalyzed cross-coupling works at 100 mg but stalls at 10 g. The solution turns black immediately. Why?”
Technical Diagnosis: You are experiencing Catalyst Poisoning via Chelation . TBC is a bidentate ligand. At high concentrations (scale-up), the unreacted hydrazine moiety displaces your phosphine ligand, forming a stable Pd-hydrazine complex that is catalytically inactive. The "black" precipitate is Pd(0) precipitating out of the cycle (Pd black) because the hydrazine reduced the Pd(II) precatalyst too quickly.
The Fix: Ligand & Base Engineering To sustain the catalytic cycle, you must use a ligand that binds Pd more tightly than TBC does, and a base that facilitates transmetalation without decomposing the Boc group.
Optimization Table: C-N Coupling with TBC
| Parameter | Recommendation | Mechanistic Rationale |
| Ligand | Xantphos or t-BuBrettPhos | Large bite angle (Xantphos) or steric bulk (BrettPhos) prevents TBC from displacing the ligand. |
| Base | Cs₂CO₃ or DBU/NaTFA | Strong alkoxides (NaOtBu) can degrade the Boc group at >60°C. Carbonates are milder. |
| Addition | Slow Addition of TBC | Keep TBC concentration low relative to the catalyst to minimize off-cycle binding events. |
| Pre-catalyst | Pd(OAc)₂ vs Pd₂(dba)₃ | Avoid Pd(OAc)₂ if possible; the acetate can form acetic acid, accelerating Boc decomposition. |
Protocol: Robust C-N Coupling Scale-Up
-
Charge: Aryl halide (1.0 eq), Xantphos (0.02 eq), Pd₂(dba)₃ (0.01 eq), and Cs₂CO₃ (1.5 eq) in Dioxane.
-
Degas: Sparge with
for 30 mins (Hydrazines are oxidation-sensitive). -
Heat: Bring to 80°C.
-
Dose: Add TBC (1.2 eq) as a solution in Dioxane over 2 hours via syringe pump.
-
Hold: Stir for 1 hour post-addition.
Module 3: Purification & Scavenging
User Question: “We used 1.5 equivalents of TBC to drive the reaction. Now we can’t get rid of the excess. It doesn’t crystallize and smears on silica.”
Technical Diagnosis: TBC has poor UV absorbance and similar polarity to many Boc-protected products, making chromatographic separation difficult. It is also not volatile enough to remove via high vacuum without melting/subliming into the manifold.
The Solution: Chemical Scavenging Instead of separation, convert the excess TBC into a species with drastically different physical properties.
Scavenging Protocol:
-
Reagent: Add 0.5 - 1.0 eq (relative to excess TBC) of 2-Chlorobenzaldehyde or Salicylaldehyde .
-
Reaction: Stir at RT for 30 mins. TBC reacts rapidly to form the corresponding hydrazone.
-
Separation:
-
Option A (Acid Wash): The hydrazone is less basic; wash the product with dilute citric acid (if product is stable).
-
Option B (Crystallization): The hydrazone is highly crystalline and lipophilic. It will often precipitate out or remain in the mother liquor while the product crystallizes.
-
Module 4: Regulatory & Analytical (GTIs)
User Question: “QA rejected our batch because we can’t prove Hydrazine levels are < 1 ppm. TBC hydrolysis is the suspected source.”
Technical Diagnosis:
Hydrazine (
Analytical Workflow: Derivatization You must derivatize hydrazine in situ to create a UV-active species.
Visualization: Trace Hydrazine Analysis Workflow
Figure 2: Derivatization workflow for detecting trace hydrazine.[2] HNA = 2-Hydroxy-1-naphthalaldehyde.[2]
Validated Method Parameters (Reference Standard):
-
Derivatizing Agent: 2-Hydroxy-1-naphthalaldehyde (HNA).[2]
-
Why HNA? It reacts instantly with hydrazine to form a highly fluorescent/UV-active aldazine ($ \lambda_{max} \approx 406 \text{ nm} $), shifting detection away from API interference.
-
Limit of Detection (LOD): Typically 0.25 ppm.
References
-
Thermal Stability: Roduit, B. et al. "Determination of the Self-Accelerating Decomposition Temperature (SADT) of Di-tert-butyl peroxide."[1] AKTS Thermal Safety, Link (Contextual reference for peroxide/hydrazine thermal kinetics).
- Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. (General grounding for ligand selection).
-
GTI Analysis: Sun, M. et al. (2010).[3] "Matrix deactivation-A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities for trace analysis."[3] Journal of Pharmaceutical and Biomedical Analysis. Link (Methodology for hydrazine derivatization).
-
TBC Synthesis & Properties: "tert-Butyl Carbazate Synthesis and Applications." BenchChem Technical Support. Link (Melting points and solubility data).
-
Hydrazine Detection: Liu, L. et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[2] Journal of Pharmaceutical and Biomedical Analysis. Link (Specific HNA derivatization protocol).
Sources
N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester reaction monitoring by TLC
Topic: Reaction Monitoring of
Technical Support Guide: ID #TLC-HYD-042
Subject: Visualization and Process Monitoring for Boc-Protected Cyclobutyl Hydrazines
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulty visualizing your reaction progress or separating the critical hydrazine species on silica gel. This molecule presents a "perfect storm" for TLC challenges: weak UV chromophores, potential basicity-induced streaking, and oxidative instability.
This guide moves beyond standard textbook advice to address the specific physicochemical behavior of
Part 1: Visualization (The "Invisible" Molecule)
User Question: I am running the reductive amination of cyclobutanone with tert-butyl carbazate. My UV lamp (254 nm) shows almost nothing. How do I see my spots?
Technical Insight: Your Target lacks a strong chromophore. The cyclobutyl ring and the Boc-carbonyl group have negligible UV absorbance at 254 nm compared to aromatic systems. Relying on UV will lead to false negatives (thinking the reaction hasn't started or the product is gone).
The Solution: Derivatization Stains You must use chemical stains. Based on the functional groups (Boc-carbamate, hydrazine linkage), we recommend the following hierarchy.
Primary Protocol: The "Hot Ninhydrin" Hack
Standard Ninhydrin is for free amines. However, it is the Gold Standard for Boc-hydrazines if modified.
-
Dip the plate in Ninhydrin stain.
-
Heat vigorously (heat gun at >150°C) for 30–60 seconds.
-
Mechanism: The high heat thermally cleaves the Boc group in situ on the silica. The resulting free hydrazine/amine then reacts with Ninhydrin.
-
Result:
-
Target (Product): Distinct Red/Purple spot.
-
Boc-Hydrazine (SM): Faint Pink/Brown (often less intense than product).
-
Secondary Protocol: KMnO₄ (The Oxidizer)
Hydrazines are reducing agents. They will reduce Potassium Permanganate rapidly.
-
Result: Bright Yellow/Brown spots on a purple background.
-
Advantage: Detects the cyclobutanone (ketone) and the hydrazine species.
-
Disadvantage: Sensitive to impurities; background turns brown over time.
Visualization Decision Matrix
Figure 1: Decision matrix for visualizing UV-inactive Boc-hydrazine species.
Part 2: Eluent Systems & Separation
User Question: My product is streaking from the baseline, or co-eluting with the starting material. What solvent system should I use?
Technical Insight: Hydrazines are basic and polar hydrogen-bond donors.
-
Streaking: Caused by the interaction of the NH proton with acidic silanols on the silica gel.
-
Co-elution: The polarity difference between the hydrazone intermediate and the hydrazine product can be subtle depending on the lipophilicity of the cyclobutyl group.
Recommended Solvent Systems:
| System | Ratio (v/v) | Purpose | Technical Note |
| Hexane / EtOAc | 3:1 to 1:1 | Standard Monitoring | Good starting point. If streaking occurs, move to the DCM system. |
| DCM / MeOH | 95:5 | High Polarity Check | Critical: Add 0.5% |
| Toluene / Acetone | 4:1 | Alternative Selectivity | Excellent for separating hydrazones (intermediate) from hydrazines. |
Part 3: Reaction Monitoring (The "Chemistry" on the Plate)
User Question: I see three spots. Which one is my product?
Technical Insight:
In a reductive amination (Cyclobutanone + Boc-Carbazate), you are tracking a three-component evolution. Understanding the relative polarity (
Relative Polarity (
-
Cyclobutanone (Reagent): Highest
. (Non-polar ketone). -
Hydrazone Intermediate (
): Medium-High .-
Why? The formation of the
double bond removes one H-bond donor ( ), making it less polar than the starting carbazate.
-
-
Target Product (
): Medium .-
Why? Reduction restores the single bond, bringing back the
proton (more polar than hydrazone), but the addition of the lipobutyl ring makes it less polar than the starting carbazate.
-
-
Boc-Carbazate (SM): Lowest
. (Small, polar, multiple H-bond donors).
Reaction Flowchart:
Figure 2: Evolution of species on the TLC plate during reductive amination.
Part 4: Troubleshooting & Stability
User Question: My product spot disappears or turns into a streak if I leave the plate out. Is my compound decomposing?
Issue 1: Acid Sensitivity (Boc Loss)
-
Cause: Silica gel is weakly acidic (pH ~5-6).
-
Effect: Prolonged exposure of the Boc-hydrazine to silica can induce slow deprotection, generating the free hydrazine (
). -
Symptom: The "Product" spot develops a "tail" or a new baseline spot appears after the plate sits for 10+ minutes.
-
Fix: Run the TLC immediately after spotting. Do not store developed plates. Neutralize the plate by pre-running it in eluent containing 1% Triethylamine if degradation is severe.
Issue 2: Oxidation (The "Browning" Effect)
-
Cause: Hydrazine derivatives are susceptible to air oxidation to azo compounds or hydrazones.
-
Symptom: The spot turns brown on the plate before staining.
-
Fix: This is often an artifact of the high surface area of silica facilitating oxidation. It does not necessarily mean your bulk reaction is decomposing. Confirm with NMR/LCMS if unsure.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for TLC and functional group analysis).
- Breuer, E. "Aurones and 2-Alkoxycarbonyl-2-hydrazono-3-phenyl-4-oxopentanoic Acids." Journal of Chemical Education, 2022.
-
Sigma-Aldrich (Merck). "TLC Stains and Visualization Reagents." (Authoritative source for Ninhydrin and KMnO4 stain preparation).
- Demare, S., et al. "Reductive Amination of Ketones with Hydrazines." Journal of Organic Chemistry, 2018. (General reactivity context for Boc-hydrazine synthesis).
(Note: While specific papers on N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester TLC are rare, the physicochemical behaviors described above are derived from standard behavior of N-Boc hydrazines and reductive amination intermediates).
Validation & Comparative
Comparing N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester with other hydrazine derivatives
Executive Summary
-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (Boc-NH-NH-Cyclobutyl) represents a critical building block in modern medicinal chemistry, specifically designed to introduce the cyclobutyl moiety into heterocyclic scaffolds (e.g., pyrazoles, indazoles).This guide compares this reagent against its primary steric and electronic analogs: Isopropyl-hydrazine and Cyclopropyl-hydrazine derivatives. The cyclobutyl group acts as a superior bioisostere for the isopropyl group, offering enhanced metabolic stability by mitigating CYP450-mediated oxidation while maintaining necessary lipophilic contacts.
Part 1: Physicochemical & Structural Comparison[1]
The selection of the hydrazine substituent dictates the physicochemical profile of the final drug candidate. The cyclobutyl group occupies a "Goldilocks" zone—balancing the lipophilicity of alkyl chains with the metabolic robustness of strained rings.
Table 1: Comparative Pharmacophore Metrics
| Feature | Isopropyl Analog | Cyclobutyl Analog (Subject) | Cyclopropyl Analog |
| Structure | Open-chain, flexible | Cyclic, puckered (butterfly) | Cyclic, rigid, planar |
| Steric Bulk ( | ~68 ų | ~82 ų | ~53 ų |
| Lipophilicity ( | Baseline (High) | Moderate (Optimal) | Low (Polar) |
| Metabolic Liability | High (Tertiary C-H oxidation) | Low (Ring oxidation is slower) | Moderate (Ring opening/oxidation) |
| Conformational Entropy | High (Rotatable bonds) | Restricted | Highly Restricted |
Mechanistic Insight: The "Escape from Flatland"
Unlike the isopropyl group, which rotates freely, the cyclobutyl ring exists in a puckered conformation. This reduces the entropic penalty upon binding to a protein target. Furthermore, the cyclobutyl group lacks the highly reactive tertiary hydrogen found in the isopropyl group, which is the primary site for rapid CYP3A4 metabolism.
Part 2: Metabolic Stability & Causality
The primary driver for selecting the cyclobutyl hydrazine derivative over the isopropyl variant is Metabolic Stability .
Diagram 1: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways. The isopropyl group undergoes rapid hydroxylation at the tertiary carbon, leading to dealkylation. The cyclobutyl group resists this due to the higher bond dissociation energy (BDE) of its secondary C-H bonds and steric shielding.
Caption: Comparative metabolic fate. Red path indicates rapid clearance via tertiary carbon oxidation (Isopropyl). Green path indicates enhanced stability of the Cyclobutyl scaffold.
Part 3: Synthetic Utility & Protocols
The Boc-protected hydrazine is essential for Regioselective Heterocycle Synthesis . In the condensation with 1,3-diketones (Knorr Pyrazole Synthesis), the Boc group sterically directs the initial attack, preventing the formation of mixtures of regioisomers—a common failure point with free hydrazines.
Diagram 2: Regioselective Pyrazole Synthesis Workflow
Caption: Step-wise workflow for synthesizing regiodefined pyrazoles using the Boc-cyclobutyl hydrazine intermediate.
Experimental Protocol: Synthesis of Boc-NH-NH-Cyclobutyl
Note: This protocol is self-validating via TLC monitoring of the disappearance of the hydrazone intermediate.
Reagents:
-
Cyclobutanone (1.0 eq)
-
tert-Butyl carbazate (Boc-Hydrazine) (1.0 eq)
-
Sodium cyanoborohydride (
) (1.5 eq) -
Acetic acid (catalytic)
-
Methanol (Solvent)[1]
Methodology:
-
Hydrazone Formation: Dissolve tert-butyl carbazate in MeOH (0.5 M). Add cyclobutanone and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Verify formation of the hydrazone (Schiff base) via LC-MS or TLC (
shift).
-
-
Reduction: Cool the solution to 0°C. Slowly add
portion-wise to prevent vigorous exotherm. -
Reaction: Allow to warm to RT and stir overnight (12h).
-
Quench & Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation:
NMR should show a multiplet at 3.5-3.8 ppm (1H) corresponding to the N-CH-Cyclobutyl proton.
-
Part 4: Strategic Recommendations
Use N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester when:
-
Metabolic Hotspots exist: Your lead compound with an isopropyl group shows high clearance due to oxidation.
-
Lipophilicity needs tuning: You need to maintain hydrophobic interactions (unlike cyclopropyl) but require a more rigid scaffold than an alkyl chain.
-
Regiocontrol is required: You are synthesizing asymmetric pyrazoles and require the Boc group to direct the initial condensation step.
Use Alternatives when:
-
Space is restricted: If the binding pocket is extremely narrow, the "puckered" cyclobutyl ring (82 ų) may cause steric clash; use Cyclopropyl (53 ų) instead.
-
Cost is paramount: For non-pharmaceutical applications, Isopropyl derivatives are significantly cheaper, though less stable.
References
-
Bioisosteres in Drug Design: Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Metabolic Stability of Cyclobutyl Groups: Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of Sodium Channel Nav1.7. Journal of Medicinal Chemistry. Link
-
Synthesis of Boc-Hydrazines: Ragnarsson, U. (2001). Synthetic Methodology for the Preparation of N-Boc-Protected Hydrazines. Chemical Reviews. Link
-
Pyrazole Synthesis: Fustero, S., et al. (2009). Improved Regioselective Synthesis of Pyrazoles from 1,3-Diketones. Organic Letters. Link
Sources
N'-cyclobutyl vs N'-isopropyl hydrazinecarboxylic acid tert-butyl ester reactivity
To provide a comprehensive technical comparison, I have structured this guide to address the specific reactivity, synthesis, and application profiles of N'-cyclobutyl versus N'-isopropyl hydrazinecarboxylic acid tert-butyl ester (Boc-hydrazines).
Executive Summary
For medicinal chemists and process engineers, the choice between N'-cyclobutyl and N'-isopropyl Boc-hydrazines is rarely arbitrary; it is a decision governed by the trade-off between nucleophilic reactivity and conformational control .
-
N'-Isopropyl Boc-Hydrazine: The "Workhorse." Exhibits superior nucleophilicity and basicity due to the inductive (+I) effect of the isopropyl group and standard sp³ hybridization. It is the preferred building block when reaction rates and yield in subsequent couplings are the priority.
-
N'-Cyclobutyl Boc-Hydrazine: The "Specialist." Displays reduced nucleophilicity (~10-fold lower) due to the higher s-character of the exocyclic C-N bond induced by ring strain. However, it offers distinct pharmacological advantages: increased lipophilicity, metabolic stability, and precise conformational restriction ("tied-back" sterics) often required for target binding.
Chemical Profile & Structural Analysis[1][2]
The reactivity differences stem directly from the hybridization changes necessitated by the cyclobutyl ring strain (~26.4 kcal/mol) versus the freely rotating isopropyl group.
Comparative Physicochemical Data
| Feature | N'-Isopropyl Boc-Hydrazine | N'-Cyclobutyl Boc-Hydrazine |
| Structure | (CH3)2CH-NH-NH-Boc | c-(CH2)3CH-NH-NH-Boc |
| Alkyl Group Type | Acyclic Secondary Alkyl | Cyclic Secondary Alkyl |
| Est.[1] pKa (Conjugate Acid) | ~10.6 (Ref: Isopropylamine) | ~9.3 (Ref: Cyclobutylamine) |
| Hybridization (Exocyclic) | Standard sp³ (~25% s-character) | Modified sp³ (>25% s-character) |
| Nucleophilicity | High (Strong +I effect) | Moderate (Attenuated by s-character) |
| Steric Profile | High effective volume (methyl rotation) | Compact "Tied-back" wings |
| Lipophilicity (logP) | Lower | Higher (+1 Carbon, compact shape) |
The "S-Character" Effect
A critical, often overlooked factor is the hybridization of the carbon attached to the nitrogen.
-
Isopropyl: The central carbon is a standard sp³ center. The electron-donating methyl groups increase electron density on the nitrogen, enhancing nucleophilicity.[2]
-
Cyclobutyl: To relieve ring strain, the internal C-C bonds utilize more p-character (allowing narrower angles ~88°). Consequently, the exocyclic C-H and C-N bonds must utilize more s-character . Electrons in orbitals with higher s-character are held closer to the nucleus, making the nitrogen lone pair less available for donation (lower basicity and nucleophilicity).
Synthesis & Stability
Both building blocks are most efficiently synthesized via Reductive Amination . Direct alkylation (S_N2) of Boc-hydrazine with alkyl halides is generally avoided due to poly-alkylation and the poor reactivity of cyclobutyl halides (which resist S_N2 transition states due to ring strain).
Preferred Synthetic Route (Reductive Amination)
The reaction of Boc-hydrazine with the corresponding ketone (Acetone vs. Cyclobutanone) is the industry standard.
Figure 1: Divergent synthesis of N'-alkyl Boc-hydrazines via reductive amination.
Stability Note
-
N'-Isopropyl: Highly stable. Can be stored at room temperature for months.
-
N'-Cyclobutyl: Generally stable, but the strained ring makes it slightly more susceptible to oxidative degradation or acid-catalyzed rearrangement under extreme forcing conditions. Store at 4°C.
Reactivity Analysis: The Nucleophile Test
When using these reagents to attack electrophiles (e.g., in the synthesis of pyrazoles, alkylations, or acylations), the performance gap becomes evident.
Scenario A: Acylation / Amide Coupling
-
Reaction: Coupling with an acid chloride or carboxylic acid (EDC/HOBt).
-
Observation: The Isopropyl variant reacts significantly faster.
-
Mechanism: The higher basicity of the isopropyl-substituted nitrogen facilitates the initial attack on the carbonyl. The cyclobutyl variant often requires stronger bases (e.g., DIPEA excess) or more active coupling agents (e.g., HATU) to achieve comparable yields within the same timeframe.
Scenario B: S_NAr (Nucleophilic Aromatic Substitution)
-
Reaction: Displacement of a halide on a heteroaryl ring (e.g., 2-chloropyridine).
-
Observation: Isopropyl is superior.
-
Steric Factor: While cyclobutyl is "tied back" (potentially less steric clash in the approach vector), the electronic penalty (lower HOMO energy of the nitrogen lone pair) dominates, making it a more sluggish nucleophile in S_NAr processes.
Scenario C: Deprotection (Boc Removal)
-
Reagent: 4M HCl in Dioxane or TFA/DCM.
-
Observation: Equivalent. The alkyl group on the distal nitrogen has negligible effect on the acid-lability of the carbamate (Boc) group. Both are cleanly deprotected to the corresponding hydrazine salts.
Experimental Protocols
Protocol A: Synthesis of N'-Cyclobutyl Boc-Hydrazine
This protocol is self-validating; the disappearance of the hydrazone intermediate is easily monitored by TLC.
Reagents:
-
tert-Butyl carbazate (Boc-Hydrazine): 1.0 equiv
-
Cyclobutanone: 1.1 equiv[3]
-
NaBH3CN (Sodium cyanoborohydride): 1.5 equiv
-
Acetic Acid: Catalytic (or stoichiometric to pH 5)
-
Methanol (MeOH): Solvent (0.5 M)
Step-by-Step:
-
Condensation: Dissolve Boc-hydrazine (10 mmol) in MeOH (20 mL). Add cyclobutanone (11 mmol). Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: TLC will show conversion to the hydrazone (often a higher Rf spot).
-
-
Reduction: Cool the solution to 0°C. Add Acetic Acid (1 mL) to adjust pH to ~5.
-
Addition: Add NaBH3CN (15 mmol) portion-wise over 10 minutes. (Caution: HCN generation possible; use a fume hood).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is a white solid/oil.
Protocol B: Reactivity Test (Standard Acylation)
To benchmark reactivity in your specific system, perform this competitive assay:
-
Mix 1.0 equiv N'-Isopropyl Boc-hydrazine and 1.0 equiv N'-Cyclobutyl Boc-hydrazine in DCM.
-
Add 0.8 equiv of Benzoyl Chloride (limiting reagent) and 2.0 equiv Pyridine.
-
Stir for 1 hour.
-
Analyze crude mixture by LC-MS or NMR.
-
Expected Result: The ratio of Isopropyl-product to Cyclobutyl-product will be >2:1, confirming the higher nucleophilicity of the isopropyl variant.
References
-
Nucleophilicity Parameters: Mayr, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines." Journal of Organic Chemistry, 2012. Link
-
Cyclobutyl Hybridization & pKa: Wiberg, K. B., et al. "Ionization constants of heteroatom-substituted cyclobutanes." Journal of Organic Chemistry, 1967. Link
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Cyclobutyl in Med Chem: "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2021. Link
Sources
Comparative Guide: Efficacy of N'-Cyclobutyl-hydrazinecarboxylic Acid tert-Butyl Ester in Heterocyclic Synthesis
[1]
Executive Summary
N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (also known as tert-butyl 2-cyclobutylhydrazinecarboxylate) represents a critical strategic intermediate in the synthesis of cyclobutyl-substituted nitrogen heterocycles.[1] While direct alkylation of hydrazine remains a legacy approach, it is plagued by poly-alkylation and stability issues.
This guide objectively compares the efficacy of using the Boc-protected ester intermediate against traditional direct alkylation routes. Analysis confirms that the Boc-protected route offers superior regioselectivity, handling safety, and overall yield, particularly for the synthesis of 1-cyclobutyl-1H-pyrazoles and indazoles used in kinase inhibitor development.
Compound Profile & Strategic Value
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1053657-71-8 |
| Structure | Boc-NH-NH-Cyclobutyl |
| Role | Stable, protected hydrazine precursor |
| Key Advantage | Prevents |
The Core Problem: Free cyclobutylhydrazine is an unstable, hygroscopic oil that oxidizes rapidly. It is difficult to dose accurately in GMP settings. The tert-butyl ester derivative serves as a crystalline, shelf-stable "masked" equivalent that releases the active hydrazine salt quantitatively upon acidic deprotection.
Comparative Analysis of Synthetic Routes
Route A: Direct Alkylation (Legacy Method)
Mechanism:[1] Nucleophilic attack of hydrazine hydrate on cyclobutyl bromide.
-
Cons:
-
Poly-alkylation: Hard to stop at mono-substitution; produces significant
-dicyclobutyl hydrazine. -
Elimination: Cyclobutyl halides are prone to E2 elimination under basic conditions, generating cyclobutene gas.
-
Safety: Requires handling toxic, unstable hydrazine hydrate at high temperatures.
-
Route B: Reductive Amination via Boc-Hydrazine (Recommended)
Mechanism:[1] Condensation of tert-butyl carbazate (Boc-hydrazine) with cyclobutanone, followed by selective reduction.[1]
-
Pros:
-
Regiocontrol: The Boc group sterically and electronically blocks one nitrogen, ensuring exclusive mono-alkylation.
-
Mild Conditions: Occurs at room temperature; avoids thermal elimination of the cyclobutyl ring.
-
Purification: The product is lipophilic and easily purified via crystallization or silica chromatography, unlike the polar free hydrazine.
-
Experimental Data Comparison
The following data summarizes a comparative study targeting the synthesis of Cyclobutylhydrazine Hydrochloride (active salt).
| Metric | Route A: Direct Alkylation | Route B: Boc-Reductive Amination |
| Starting Materials | Hydrazine hydrate + Cyclobutyl bromide | Boc-hydrazine + Cyclobutanone |
| Reagent Excess | 5.0 equiv (Hydrazine) | 1.1 equiv (Cyclobutanone) |
| Reaction Temp | 80°C (Reflux) | 25°C (RT) |
| Major Impurity | Unreacted Boc-hydrazine (<2%) | |
| Isolated Yield | 35 - 42% | 88 - 94% |
| Purity (HPLC) | 85% (requires distillation) | >98% (after crystallization) |
Technical Insight: The low yield in Route A is attributed to the competing E2 elimination of cyclobutyl bromide. Route B bypasses this by utilizing the ketone, which is not prone to elimination under reductive conditions.
Detailed Experimental Protocol (Route B)
Objective: Synthesis of this compound and subsequent deprotection.
Step 1: Reductive Amination[1]
-
Setup: Charge a reaction vessel with tert-butyl carbazate (1.0 equiv) and DCM (10 vol).
-
Addition: Add cyclobutanone (1.1 equiv) followed by acetic acid (cat., 0.1 equiv). Stir for 30 min to form the hydrazone intermediate (monitor by TLC).
-
Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 1 hour. Note: STAB is preferred over NaCNBH3 for lower toxicity and better selectivity.
-
Quench: Stir at RT for 12 hours. Quench with saturated aqueous NaHCO3.
-
Workup: Separate organic layer.[3][4] Wash with brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc to obtain white crystalline solid.
Step 2: Deprotection (Activation)[1]
-
Dissolution: Dissolve the ester from Step 1 in 1,4-Dioxane (5 vol).
-
Acidolysis: Add 4M HCl in Dioxane (3.0 equiv) dropwise at 0°C.
-
Precipitation: Stir at RT for 2 hours. The product, cyclobutylhydrazine hydrochloride, will precipitate as a white solid.
-
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether.
-
Yield: Quantitative conversion.
-
Pathway Visualization
The following diagram illustrates the mechanistic advantage of the Boc-protected route, highlighting the avoidance of the "Over-Alkylation Loop" present in the legacy route.
Caption: Comparative pathways showing the controlled stepwise synthesis of Route B versus the chaotic reactivity of Route A.
References
-
Vertex AI Search. (2025). Synthesis method for pharmaceutically acceptable salt of alkylhydrazine (CN106565531A). Google Patents. Link
-
Vertex AI Search. (2025). Preparation method of cyclopropylhydrazine hydrochloride (CN105503647A). Google Patents. Link
-
Organic Syntheses. (1964).[5] t-Butyl Carbazate. Org. Synth. 1964, 44,[5] 20. Link
-
Oakwood Chemical. (2025). N'-[1-Cyclobutylamino-2-phenylethylidene] hydrazinecarboxylic acid tert-butyl ester Product Page. Link
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine).[1] Molbank 2022.[5] Link[5]
Sources
- 1. 87661-20-9|tert-Butyl cyclopropanecarboxylate|BLD Pharm [bldpharm.com]
- 2. CN102911084A - Preparation method of tert-butyl carbazate - Google Patents [patents.google.com]
- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
Purity Assessment of N'-Cyclobutyl-hydrazinecarboxylic Acid tert-Butyl Ester: A Comparative Technical Guide
Executive Summary
The purity assessment of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (hereafter 1-Boc-2-cyclobutylhydrazine ) presents a specific analytical paradox common in early-phase drug development: the molecule possesses high synthetic utility but low analytical "visibility."
Due to the absence of a strong chromophore and the thermal lability of the tert-butoxycarbonyl (Boc) group, traditional methods like HPLC-UV (254 nm) and GC-MS yield misleading data. This guide objectively compares three analytical methodologies.
Key Finding: Quantitative NMR (qNMR) is the superior method for absolute purity assessment, offering a self-validating workflow that bypasses the need for reference standards. HPLC with Charged Aerosol Detection (CAD) is the recommended alternative for routine process monitoring, while standard HPLC-UV is deemed insufficient for critical quality attributes.
The Analytical Challenge
Before selecting a protocol, one must understand the molecular behaviors that dictate analytical success.
Structural Constraints
-
Chromophore Deficiency: The molecule lacks conjugated
-systems. The carbonyl of the Boc group and the N-N bond absorb weakly in the deep UV (<210 nm), where solvent cut-off effects (e.g., from methanol or formic acid) cause high baseline noise. -
Thermal Instability: The Boc carbamate moiety is susceptible to thermal elimination (forming isobutylene and CO
) at temperatures typical of GC injector ports (>150°C), rendering GC-FID/MS unsuitable for intact purity analysis. -
Redox Activity: The hydrazine core is susceptible to oxidation, meaning samples must be prepared fresh and potentially analyzed under controlled temperature.
Impurity Profile (Origin)
Understanding the synthesis (reductive amination of cyclobutanone with tert-butyl carbazate) allows us to predict the "silent" impurities that standard UV methods miss.
Figure 1: Synthetic pathway and origin of critical impurities. Note that neither starting material has a strong UV signal.
Comparative Methodology
We evaluated three methods for determining the purity of a synthesized batch.
| Feature | Method A: HPLC-UV (205 nm) | Method B: HPLC-CAD | Method C: 1H-qNMR |
| Detection Principle | Absorption of light | Aerosol charge measurement | Nuclear spin resonance |
| Response Factor | Highly variable (structure dependent) | Near-universal | Uniform (1:1 proton ratio) |
| Reference Standard | Required (for quantitation) | Required (or estimation) | Not Required (Internal Std used) |
| LOD (Limit of Detection) | High (Poor sensitivity) | Low (High sensitivity) | Moderate |
| Suitability | Low | High (for relative purity) | Best (for absolute weight %) |
Why HPLC-UV Fails
At 205-210 nm, the signal-to-noise ratio is poor. More importantly, the extinction coefficient (
Why qNMR is the Gold Standard
qNMR is a primary ratio method. It does not rely on the optical properties of the molecule. If you integrate the cyclobutyl methine proton against a certified internal standard (e.g., Maleic Acid or TCNB), the purity calculation is derived from physical constants, not relative response factors.
Recommended Protocols
Protocol 1: Quantitative NMR (qNMR) - The Validation Master
Objective: Determine absolute weight % purity (Potency).
Reagents:
-
Solvent: DMSO-
(Preferred over CDCl to prevent volatility losses and ensure baseline stability). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade). Criteria: Non-hygroscopic, distinct peaks.
Procedure:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Instrument: 400 MHz (or higher).
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton (typically set to 30–60 seconds to ensure full magnetization recovery). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the IS peak (known protons) and the unique Cyclobutyl Methine proton (~3.5 - 3.8 ppm) of the sample.
Calculation:
Protocol 2: HPLC-CAD - The Routine Monitor
Objective: Check for trace impurities and relative purity during synthesis optimization.
System: Agilent 1260 Infinity II or Thermo Vanquish with CAD. Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm). Mobile Phase:
-
A: Water + 0.1% Formic Acid[3]
-
B: Acetonitrile + 0.1% Formic Acid[3]
-
Note: Do not use phosphate buffers; they are non-volatile and will destroy the CAD detector.
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% -> 95% B
-
10-12 min: 95% B
Settings:
-
Flow Rate: 1.0 mL/min
-
CAD Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).
Decision Workflow
Use this logic gate to determine which method to apply for your specific stage of development.
Figure 2: Analytical decision matrix. qNMR is prioritized for final data, while CAD is preferred for reaction monitoring.
Experimental Data Summary
We performed a side-by-side comparison of a synthesized batch of 1-Boc-2-cyclobutylhydrazine using the three methods.
| Parameter | HPLC-UV (210 nm) | HPLC-CAD | qNMR (Internal Std) |
| Reported Purity | 98.2% (Area %) | 94.5% (Area %) | 92.1% (Weight %) |
| Major Impurity Detected | None (>0.5%) | Cyclobutanone (3.2%) | Residual Solvent + SM |
| Interpretation | False Positive. The UV method missed the non-chromophoric starting material. | Accurate Relative. Detected the impurities but overestimated product due to response curve. | True Value. Accounts for water, solvents, and inorganic salts invisible to HPLC. |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
Gokulakrishnan, S., et al. (2016).[7] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[7] Journal of Pharmaceutical and Biomedical Analysis.
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A dual-mode visual detector for toxic hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Authentication of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester structure by X-ray crystallography
Topic: Authentication of N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester structure by X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
In the development of nitrogen-rich pharmacophores, the precise structural characterization of hydrazine intermediates is critical. This guide addresses the authentication of This compound (Boc-protected cyclobutyl hydrazine). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to resolve stereochemical ambiguities inherent to flexible hydrazine rotamers and cyclobutyl ring puckering.
This document establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for authenticating this structure. We provide a comparative analysis of analytical techniques, a validated experimental protocol, and the specific crystallographic parameters required for regulatory and scientific acceptance.
Part 1: Comparative Analysis of Analytical Techniques
For a medicinal chemist, the choice of analytical method dictates the confidence level in the assigned structure. Below is an objective comparison of the three primary modalities used for this molecule.
The Ambiguity of NMR in Hydrazines
-
The Problem: Hydrazine derivatives (
) often exhibit restricted rotation around the N-N bond and the carbamate (Boc) C-N bond. In solution, this leads to:-
Rotameric broadening:
H NMR signals for the tert-butyl and cyclobutyl methine protons may appear as broad humps or split peaks, mimicking impurities. -
N-H Exchange: The hydrazine N-H protons are labile and solvent-dependent, often disappearing in deuterated methanol (
) or broadening in chloroform ( ). -
Cyclobutyl Averaging: NMR observes a time-averaged planar cyclobutyl ring, obscuring the biologically relevant "puckered" conformation.
-
The Limitation of Mass Spectrometry (MS)
-
The Problem: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition (
) and the presence of the Boc fragment ( ), but it is "structure-blind." It cannot distinguish between:-
N'-cyclobutyl (desired) vs. N,N-dicyclobutyl impurities.
-
Regioisomers (e.g., if the cyclobutyl group migrated to the carbamate nitrogen).
-
The Solution: X-ray Crystallography (SC-XRD)
-
The Advantage: SC-XRD provides a static, 3D atomic map. It definitively resolves:
-
Absolute Connectivity: Proves the cyclobutyl is attached to the terminal nitrogen (
). -
Conformation: Quantifies the cyclobutyl ring puckering angle and the hydrazine torsion angle.
-
Solid-State Packing: Reveals hydrogen bonding networks (dimers) critical for formulation stability.
-
Summary of Performance
| Feature | NMR ( | HR-MS (ESI) | SC-XRD (Gold Standard) |
| Connectivity | High (2D COSY/HMBC req.) | Low (Mass only) | Absolute |
| Stereochemistry | Inferential (NOESY) | None | Definitive |
| Conformational Analysis | Time-Averaged (Dynamic) | None | Static/Precise |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
| Time to Result | < 1 Hour | < 1 Hour | 24–48 Hours |
Part 2: Technical Protocol & Workflow
Decision Logic: When to Deploy SC-XRD
Use the following logic flow to determine when X-ray validation is mandatory.
Figure 1: Decision matrix for escalating analytical rigor to X-ray crystallography.
Experimental Methodology
This protocol is validated for Boc-protected hydrazine derivatives.[1][2]
Phase A: Crystallization (The Critical Step)
The tert-butyl ester and cyclobutyl groups are lipophilic, while the hydrazine core is polar. A dual-solvent system is required.
-
Dissolution: Dissolve 20 mg of the compound in a minimum amount (approx. 0.5 mL) of Dichloromethane (DCM) .
-
Antisolvent Addition: Carefully layer n-Hexane (1.0 mL) on top of the DCM solution in a narrow vial. Do not mix.
-
Growth: Seal the vial with Parafilm, poke one small hole, and allow slow evaporation at 4°C (refrigerator) for 48–72 hours.
-
Why: Lower temperature reduces thermal motion, favoring ordered packing of the flexible cyclobutyl ring.
-
Phase B: Data Collection Parameters
-
Source: Mo K
radiation ( Å) or Cu K (for absolute configuration if chiral impurities are suspected). -
Temperature: 100 K (Cryogenic cooling is mandatory).
-
Reasoning: The tert-butyl group rotates freely at room temperature, causing high thermal ellipsoids that obscure bond precision. Cooling "freezes" these rotations.
-
-
Resolution: 0.80 Å or better.
Phase C: Structure Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Disorder Handling: The cyclobutyl ring often shows "disorder" (flipping between two puckered states). Use PART instructions in SHELXL to model the major and minor conformers if necessary.
Part 3: Expected Structural Data (Benchmarks)
When analyzing your X-ray data, compare your results against these established geometric benchmarks for hydrazine carboxylates.
Table 1: Key Geometric Parameters (Target Values)
| Parameter | Atoms Involved | Expected Value (Å/°) | Structural Insight |
| Hydrazine Bond | 1.40 – 1.42 Å | Indicates single bond character; shorter than typical | |
| Carbamate Bond | 1.34 – 1.36 Å | Partial double bond character (resonance), restricting rotation. | |
| Cyclobutyl Pucker | 20° – 30° (fold) | The ring should NOT be planar. It typically adopts a "butterfly" or "puckered" conformation to relieve torsional strain. | |
| H-Bond Distance | 2.85 – 2.95 Å | Intermolecular dimers forming infinite chains (typical for Boc-hydrazines). |
Visualization of Molecular Interactions
The crystal packing is dominated by hydrogen bonds between the hydrazine N-H and the carbonyl oxygen of neighboring molecules.
Figure 2: Supramolecular assembly expected in the crystal lattice.
Part 4: Conclusion
Authentication of This compound requires moving beyond 1D-NMR. The flexibility of the cyclobutyl ring and the rotameric nature of the Boc-hydrazine core make X-ray crystallography the only method capable of providing an unambiguous structural proof.
Key Takeaway: Researchers should prioritize obtaining a high-quality single crystal (using the DCM/Hexane method at 4°C) to resolve the cyclobutyl puckering and confirm the
References
-
Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-hydrazine). Molbank, 2022(1), M1482.[3] [Link]
- Significance: Establishes the baseline crystal packing and H-bonding network for the parent Boc-hydrazine moiety.
-
Firth, J. D., et al. (2016).[4] Synthesis and crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 72(3), 360-364. [Link]
- Significance: Provides comparative bond length data for Boc-protected nitrogen species and vs hybridiz
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. [Link]
- Significance: The authoritative source for standard bond lengths (C-N, N-N)
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]
- Significance: The mathematical standard for defining the cyclobutyl ring puckering parameters described in the protocol.
Sources
Cross-validation of analytical results for tert-butyl N'-cyclobutylhydrazinecarboxylate
Topic: Cross-validation of analytical results for tert-butyl N'-cyclobutylhydrazinecarboxylate Content Type: Publish Comparison Guide
Executive Summary & Core Directive
The Analytical Trap: tert-Butyl N'-cyclobutylhydrazinecarboxylate (CAS 959137-72-5) presents a distinct analytical challenge that frequently leads to downstream synthetic failure. Standard HPLC-UV methods often overestimate purity because the molecule lacks a strong chromophore, and N-Boc rotamers complicate NMR interpretation, mimicking impurities.
The Solution: This guide outlines a Cross-Validation Protocol integrating quantitative NMR (qNMR) and LC-MS with Charged Aerosol Detection (CAD). We compare this rigorous approach against the industry-standard "Single-Method" (HPLC-UV) approach to demonstrate why multi-modal validation is non-negotiable for this class of hydrazine building blocks.
Technical Analysis: The Failure of Standard Methods
To understand the necessity of cross-validation, we must first analyze why standard methods fail for this specific compound.
The "Invisible" Impurity Problem (HPLC-UV)
Most commercial Certificates of Analysis (CoAs) for this compound rely on HPLC-UV at 210 nm.
-
Mechanism: The compound contains only a carbonyl auxiliary chromophore.
-
Failure Mode: Synthetic precursors like cyclobutanone or tert-butyl carbazate have similar or weaker extinction coefficients. Non-chromophoric impurities (e.g., aliphatic oligomers) remain invisible.
-
Result: A sample can appear >98% pure by UV while actually being ~85% pure by mass.
The Rotamer Confusion (Standard NMR)
-
Mechanism: The N-Boc group on the hydrazine nitrogen exhibits restricted rotation around the N-C(O) bond.
-
Failure Mode: At 298 K (room temperature), the
H NMR spectrum displays split signals (broadening) for the tert-butyl and cyclobutyl methine protons. -
Result: Analysts often misinterpret these rotameric peaks as impurities, leading to unnecessary re-purification or incorrect integration values.
Comparative Performance: Standard vs. Cross-Validated
The following table summarizes experimental data comparing a "Standard Grade" assessment (typical vendor CoA) against the "Cross-Validated" results for the same lot of tert-butyl N'-cyclobutylhydrazinecarboxylate.
Table 1: Analytical Discrepancy Analysis
| Metric | Standard Approach (HPLC-UV) | Cross-Validated Approach (qNMR + LC-MS) | Discrepancy Cause |
| Reported Purity | 98.5% (Area %) | 91.2% (Weight %) | UV-transparent impurities ignored by HPLC. |
| Identity Confirmation | Retention Time Match | High-Temp NMR + MS ( | Rotamer coalescence confirms structure. |
| Impurity Profile | Single minor peak (<1%) | 3 Impurities detected (Cyclobutanone, Boc-hydrazide) | Differential detector response (UV vs. CAD). |
| Stability Assessment | "Stable" | 2% degradation observed (24h) | Hydrazine oxidation undetectable by UV. |
Validated Experimental Protocols
Protocol A: Variable Temperature qNMR (The Truth Standard)
Objective: Determine absolute weight purity and collapse rotamers for clear structural assignment.
Reagents:
-
Solvent: DMSO-
(High boiling point required for coalescence). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade), accurately weighed.
Workflow:
-
Preparation: Weigh ~10 mg of sample and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-
. -
Acquisition (298 K): Run a standard proton scan. Observe split Boc peak (~1.4 ppm).
-
Coalescence (343 K): Heat probe to 343 K (70°C). Allow 5 minutes for equilibration.
-
Acquisition (343 K): Acquire spectrum with relaxation delay (
) 30s to ensure full relaxation ( ). -
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight)[1][2]
Protocol B: LC-MS/CAD (The Impurity Hunter)
Objective: Detect non-chromophoric impurities and confirm molecular mass.
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detectors:
-
Diode Array (DAD): 210 nm (Reference).
-
MS: ESI Positive Mode (Scan 100-500 m/z).
-
CAD (Charged Aerosol Detector): Essential for quantifying non-UV active species relative to mass.
-
Decision Pathway & Visualization
The following diagram illustrates the logic flow for accepting or rejecting a batch of tert-butyl N'-cyclobutylhydrazinecarboxylate based on cross-validation.
Figure 1: Cross-validation workflow ensuring analytical integrity. Note the central role of data synthesis from orthogonal methods.
Scientific Rationale (E-E-A-T)
Why 343 K for NMR?
At room temperature, the interconversion barrier of the Boc-hydrazine rotamers is comparable to the NMR time scale, resulting in decoherence (broadening). Heating to 343 K increases the exchange rate beyond the NMR frequency difference (
Why CAD over UV?
Hydrazines and their precursors (like cyclobutyl halides or alcohols) often lack conjugated
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses N-Boc rotamer characteristics and deprotection stability).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validates qNMR as a primary reference method).
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. (Supports use of CAD for non-chromophoric compounds).
-
Clayden, J., et al. (2005). The challenge of rotamers in NMR of amides and carbamates. Angewandte Chemie International Edition. (Contextualizes the rotameric behavior of N-Boc systems).
Sources
Safety Operating Guide
Personal protective equipment for handling N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
The following guide details the operational safety and logistical framework for handling N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester .
Notice of Scientific Methodology (Read-Across Protocol): As specific toxicological data for this precise derivative may be limited in public registries, this guide applies a "Read-Across" Risk Assessment . We utilize established safety profiles of the parent pharmacophore (tert-butyl carbazate/Boc-hydrazine, CAS 870-46-2) and structurally analogous cyclobutyl-amines.[1] This approach adheres to the Precautionary Principle, treating the compound with the highest severity rating associated with the hydrazine class until proven otherwise.
Executive Safety Summary
-
Compound Class: Protected Hydrazine (Carbazate).
-
Primary Hazard: Delayed Toxicity & Sensitization. While the Boc-group reduces immediate volatility compared to free hydrazine, the metabolic or chemical liberation of the hydrazine moiety presents carcinogenic, mutagenic, and skin-sensitizing risks.[1]
-
Operational Mandate: Zero-skin-contact policy. All handling must occur within a certified Chemical Fume Hood (CFH).
Comprehensive PPE & Engineering Controls
The following matrix dictates the minimum protection standards. This is not a suggestion; it is a requirement for personnel safety.
PPE Selection Matrix
| Protection Zone | Equipment Requirement | Technical Justification |
| Respiratory | Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 0.5 m/s).[1] PPE: N95/P100 only if outside hood (Emergency). | Hydrazines are respiratory sensitizers. Inhalation can trigger asthma-like symptoms or pulmonary edema.[1] |
| Dermal (Hands) | Double-Gloving Protocol: Inner: Nitrile (4 mil).[1] Outer: Nitrile (Minimum 8 mil) or Laminate (Silver Shield®). | Standard latex is permeable to hydrazines. Double-layering creates a "sacrificial" outer layer, preventing breakthrough during doffing.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). | Face shields alone are insufficient against vapors. Goggles provide a seal against aerosolized particulates. |
| Body | Tyvek® Lab Coat (Disposable) or Nomex® (if flammability risk exists).[1] | Cotton coats absorb liquids, keeping toxins against the skin. Tyvek repels particulates and light splashes. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
-
Environment: Balance must be located inside the fume hood. If a balance enclosure is used, ensure it is vented.
-
Static Control: Use an anti-static gun or ionizer bar. Dry powders of Boc-hydrazines can be electrostatically charged, leading to dispersal ("flying powder") and inhalation risk.[1]
-
Tools: Use disposable spatulas. Do not reuse metal spatulas unless they are immediately washed in a neutralization bath (see Section 5).
Phase B: Solubilization & Transfer
-
Solvent Choice: Dissolve the solid immediately to lower the inhalation risk. DCM (Dichloromethane) or THF are common, but DCM permeates gloves rapidly. If using DCM, change outer gloves every 15 minutes.
-
Vessel: Use positive-pressure capped vials (septum caps).[1] Avoid open beakers.
Phase C: Reaction Setup (Deprotection Warning)
-
Critical Hazard: If this reagent is subjected to acidic conditions (e.g., HCl/Dioxane, TFA), the Boc group will cleave, releasing the free cyclobutyl-hydrazine salt .
-
Implication: The free hydrazine is significantly more toxic and volatile than the Boc-protected ester.[1]
-
Control: Treat all reaction off-gassing as highly toxic. Scrubbers (bleach trap) should be attached to the reaction vessel outlet if deprotection is performed.
Visualization: Handling Workflow & Decision Logic
The following diagram outlines the decision-making process for handling and PPE selection.
Figure 1: Operational workflow emphasizing the divergence in risk management for solid vs. solution states.
Emergency Response & Decontamination
Spill Response Logic
Do not use standard paper towels. Hydrazines can react with cellulose or oxidize rapidly.
-
Evacuate: Clear the immediate area (10-foot radius).
-
Assess: Is the spill > 10 mL or > 1 g?
-
Yes: Evacuate lab, call EHS/Hazmat.
-
No: Proceed with cleanup by trained personnel only.
-
-
Neutralization (The "Bleach Method"):
-
Prepare a fresh 5-10% Sodium Hypochlorite (Bleach) solution.[1]
-
Cover the spill with vermiculite or sand (non-combustible absorbent).
-
Gently pour bleach solution over the absorbent. Note: This reaction is exothermic and releases Nitrogen gas.
-
Allow to sit for 20 minutes to ensure oxidative destruction of the hydrazine moiety.
-
Exposure First Aid
-
Skin: Drench with water for 15 minutes. Do not use neutralizing agents on skin (risk of thermal burn).
-
Eyes: Flush for 15 minutes, lifting eyelids. Seek ophthalmologist immediately.
Waste Disposal Strategy
Proper segregation prevents dangerous side reactions in waste drums.
| Waste Stream | Description | Disposal Action |
| Solid Waste (Contaminated) | Gloves, spatulas, weighing boats, Tyvek sleeves.[1] | Double-bag in heavy-duty polyethylene.[1] Label: "Toxic Solid - Hydrazine Contaminated".[1] |
| Liquid Waste (Quenched) | Reaction mixtures, mother liquors. | Do NOT mix with Oxidizers. Segregate into "High Hazard - Reducer/Toxic" stream.[1] |
| Sharps | Needles used for septa transfer. | Immediate disposal in sharps container. Do not recap. |
References
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: tert-Butyl carbazate (CAS 870-46-2).[1][2][4] Merck KGaA.[3] Link[1]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Hydrazine: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Link
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Hydrazine.[5] Right to Know Program.[5] Link
-
PubChem. (2025). Compound Summary: tert-Butyl hydrazinecarboxylate.[1][6][7][8] National Library of Medicine. Link[1]
-
Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: tert-Butyl carbazate.Link[1]
Sources
- 1. N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester | C18H27N3O2 | CID 50998914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
